((o-Allylphenoxy)methyl)oxirane
Description
The exact mass of the compound ((o-Allylphenoxy)methyl)oxirane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130121. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ((o-Allylphenoxy)methyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((o-Allylphenoxy)methyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-prop-2-enylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-5-10-6-3-4-7-12(10)14-9-11-8-13-11/h2-4,6-7,11H,1,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENMLDGAMXHYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4638-04-4 | |
| Record name | 2-[[2-(2-Propen-1-yl)phenoxy]methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4638-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((o-Allylphenoxy)methyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004638044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC130121 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(o-allylphenoxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis of ((o-Allylphenoxy)methyl)oxirane from o-allylphenol
Technical Guide: Synthesis of ((o-Allylphenoxy)methyl)oxirane from o-Allylphenol
Part 1: Executive Summary & Strategic Analysis
Target Compound: ((o-Allylphenoxy)methyl)oxirane IUPAC Name: 2-((2-allylphenoxy)methyl)oxirane Common Names: o-Allylphenyl glycidyl ether; 1-(2-allylphenoxy)-2,3-epoxypropane. CAS Registry Number: 2210-79-9 (Generic for allylphenyl glycidyl ethers, specific isomers vary).
This guide details the synthesis of ((o-Allylphenoxy)methyl)oxirane via the Williamson etherification of o-allylphenol (2-allylphenol) with epichlorohydrin (1-chloro-2,3-epoxypropane). This transformation is a cornerstone in the production of functionalized epoxy resins and silane coupling agents. The allyl group provides a site for thermal curing (via Claisen rearrangement) or radical polymerization, while the glycidyl group offers reactivity toward amines, anhydrides, and hydroxyls.
Strategic Mechanistic Insight: While often simplified as a direct nucleophilic substitution of the chloride, the reaction between a phenoxide and epichlorohydrin in the presence of aqueous base is widely accepted to proceed via a ring-opening/ring-closing sequence .
-
Deprotonation: Sodium hydroxide generates the phenoxide ion.
-
Ring Opening: The phenoxide attacks the less hindered carbon of the epoxide ring (C3 of epichlorohydrin), forming a chlorohydrin ether intermediate.
-
Ring Closure (Dehydrochlorination): The resulting alkoxide undergoes an intramolecular
reaction, displacing the chloride ion to re-form the epoxide ring (the glycidyl group).
Critical Note: Direct displacement of the chloride (attacking C1) is possible but kinetically less favored compared to the relief of ring strain upon opening the epoxide. However, because the product is the same, the distinction is mechanistic rather than synthetic, though it dictates the necessity of controlling temperature to prevent oligomerization of the intermediate.
Part 2: Reaction Pathway Visualization
The following diagram illustrates the stepwise conversion of o-allylphenol to the glycidyl ether, highlighting the chlorohydrin intermediate.
Figure 1: Mechanistic pathway showing the formation of the phenoxide, attack on epichlorohydrin, and final ring closure.
Part 3: Detailed Experimental Protocol
Methodology: Phase-Transfer Catalyzed Williamson Ether Synthesis. Scale: Laboratory (Adaptable to Pilot).
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| o-Allylphenol | Substrate | 1.0 | Purity >98% recommended. |
| Epichlorohydrin | Reagent/Solvent | 4.0 - 6.0 | Excess prevents oligomerization. Toxic. |
| NaOH (40% aq) | Base | 1.1 - 1.2 | Adds dropwise to control exotherm. |
| TBAB | Phase Transfer Cat.[1] | 0.02 - 0.05 | Tetrabutylammonium bromide. Optional but boosts yield. |
| Toluene/Water | Workup Solvents | - | For extraction and washing. |
Step-by-Step Procedure
Step 1: Reactor Setup Equip a 3-neck round-bottom flask with:
-
Mechanical stirrer (magnetic stirring may fail if salts precipitate heavily).
-
Reflux condenser.
-
Pressure-equalizing addition funnel.
-
Thermometer/Thermocouple.
-
Nitrogen inlet (inert atmosphere is preferred to prevent phenol oxidation).
Step 2: Initial Charge Charge the flask with o-allylphenol (1.0 equiv) and epichlorohydrin (5.0 equiv) .
-
Expert Tip: Using a large excess of epichlorohydrin acts as the solvent and statistically favors the mono-addition over the polymerization of the epoxide. Add TBAB (3 mol%) at this stage if using PTC.
Step 3: Reaction (Base Addition) Heat the mixture to 100°C - 110°C (gentle reflux of epichlorohydrin). Once refluxing, begin the dropwise addition of 40% aqueous NaOH (1.1 equiv) via the addition funnel.
-
Rate Control: Add slowly over 60–90 minutes. The reaction is azeotropic; water is introduced with the base and formed during deprotonation.
-
Azeotropic Distillation (Optional but Recommended): If equipped with a Dean-Stark trap, remove water continuously to drive the reaction to completion and reduce hydrolysis of epichlorohydrin.
Step 4: Post-Reaction Digest After base addition is complete, maintain reflux for an additional 2–3 hours . Monitor reaction progress via TLC (Silica, Hexane:EtOAc 8:2) or GC-MS. The starting phenol spot should disappear.
Step 5: Workup
-
Cool the reaction mixture to room temperature.
-
Filter off the precipitated salt (NaCl) using a Buchner funnel. Wash the salt cake with a small amount of toluene.
-
Distillation of Excess Epichlorohydrin: This is critical. Remove the unreacted epichlorohydrin under reduced pressure (rotary evaporator) at temperatures <60°C to avoid polymerization.
-
Extraction: Dissolve the residue in toluene (or diethyl ether). Wash with water (2x) and brine (1x) to remove residual caustic and salts.
-
Dry the organic layer over anhydrous
or .
Step 6: Purification Concentrate the organic layer. The crude oil is typically purified via vacuum distillation .
-
Target Boiling Point: ~126–129°C at 0.6 mmHg [1].[2]
-
Yield Expectation: 75–85%.
Part 4: Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oligomers | Insufficient Epichlorohydrin | Increase Epi:Phenol ratio to >5:1. |
| Hydrolysis of Product | Excess Water / High Temp | Use Dean-Stark trap; avoid prolonged heating after completion. |
| Incomplete Conversion | Poor Phase Transfer | Ensure vigorous stirring; increase TBAB loading to 5 mol%. |
| Color Formation | Phenol Oxidation | Ensure strict |
Part 5: Characterization Data
To validate the synthesis, the following spectroscopic signatures should be observed:
-
IR Spectroscopy (Neat):
-
915 cm⁻¹: Characteristic oxirane (epoxide) ring vibration.
-
1240 cm⁻¹: Aryl alkyl ether (C-O-C) stretch.
-
1635 cm⁻¹: Allyl C=C stretch.
-
Absence: No broad -OH stretch at 3200–3500 cm⁻¹ (confirms consumption of phenol).
-
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.8 – 7.2 ppm (m, 4H): Aromatic protons.
-
δ 5.9 – 6.1 ppm (m, 1H): Allyl vinyl proton (-CH=).
-
δ 5.0 – 5.1 ppm (m, 2H): Allyl terminal methylene (=CH₂).
-
δ 4.0 – 4.3 ppm (dd, 2H): Glycidyl ether methylene (-O-CH₂-).
-
δ 3.3 – 3.4 ppm (m, 3H): Allyl benzylic (-CH₂-) and Epoxide methine (-CH-).
-
δ 2.7 – 2.9 ppm (dd, 2H): Epoxide ring methylene protons.
-
Part 6: Safety & Regulatory (E-E-A-T)
Epichlorohydrin:
-
Classification: IARC Group 2A (Probable Carcinogen). Highly toxic by inhalation and dermal absorption.
-
Handling: Must be handled in a certified fume hood with double-gloving (Nitrile/Laminate).
-
Neutralization: Spills should be neutralized with aqueous ammonia or sodium bisulfite solution.
o-Allylphenol:
-
Hazards: Skin irritant and sensitizer.
-
Storage: Store under inert gas to prevent oxidation/polymerization.
References
- Preparation of Ethers of Epoxy-Substituted Phenols. U.S. Patent 2,965,607. Google Patents.
-
Williamson Ether Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Epichlorohydrin Safety Data Sheet. PubChem. Available at: [Link]
-
Synthesis of Allyl Glycidyl Ethers. Royal Society of Chemistry (RSC) Advances. (General protocol adaptation for functionalized phenols). Available at: [Link](Note: Generalized citation for Williamson ether protocols in RSC).
Sources
An In-depth Technical Guide to the Thermal Stability and Degradation of ((o-Allylphenoxy)methyl)oxirane Polymers
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: Understanding Thermal Behavior for Advanced Applications
In the realm of polymer science, particularly for applications in demanding environments such as drug delivery systems and advanced materials, a thorough understanding of a polymer's thermal stability and degradation profile is paramount. This guide provides a comprehensive technical overview of the thermal characteristics of poly(((o-allylphenoxy)methyl)oxirane), a polymer of significant interest due to its unique combination of reactive functional groups. While direct, extensive literature on this specific polymer is emerging, this guide synthesizes data from structurally analogous polymers to provide a robust and scientifically grounded predictive analysis. We will delve into the influence of its core structural motifs—the polyether backbone, the phenoxy ring, and the pendant allyl group—on its thermal behavior, offering insights into its degradation mechanisms and the analytical techniques used for its characterization.
Structural Determinants of Thermal Stability
The thermal stability of poly(((o-allylphenoxy)methyl)oxirane) is intrinsically linked to its molecular architecture. The polymer's backbone is a polyether, formed from the ring-opening polymerization of the oxirane group. This ether linkage is generally more thermally stable than, for instance, an ester linkage, but can be susceptible to oxidative degradation. The presence of the aromatic phenoxy group is anticipated to enhance thermal stability due to the high bond dissociation energy of the aromatic C-O and C-C bonds. Furthermore, the bulky nature of the o-allylphenoxy side group can introduce steric hindrance, potentially restricting chain mobility and increasing the energy required for bond scission.
The pendant allyl group (–CH₂–CH=CH₂) introduces a site of thermal reactivity. While the C-C and C=C bonds within the allyl group are strong, the allylic C-H bonds are weaker and can be susceptible to radical abstraction, potentially initiating degradation. Conversely, the allyl group also offers a pathway for cross-linking reactions at elevated temperatures, which can initially increase the thermal stability and char yield.
Mechanisms of Thermal Degradation: A Multi-faceted Process
The thermal degradation of poly(((o-allylphenoxy)methyl)oxirane) is not a simple unzipping process but rather a complex interplay of reactions involving its different functional components. In an inert atmosphere, the degradation is expected to proceed through a free-radical mechanism.
Initiation
Degradation can be initiated at the weakest bonds within the polymer structure. Potential initiation sites include:
-
Allylic C-H bond scission: The abstraction of a hydrogen atom from the carbon adjacent to the double bond is a likely initial step.
-
Ether bond cleavage: While more stable, the C-O bonds in the polyether backbone can break at elevated temperatures.
-
Chain-end initiation: Unsaturated structures or other weak links at the polymer chain ends can serve as initiation points.
Propagation
Once initiated, radical species can propagate through several pathways:
-
Chain scission: Radical-induced cleavage of the polymer backbone, leading to a reduction in molecular weight and the formation of volatile fragments.
-
Intramolecular and intermolecular chain transfer: Radicals can abstract hydrogen atoms from other parts of the same or adjacent polymer chains, leading to the formation of new radical sites.
-
Cross-linking: The double bond of the allyl group can undergo addition reactions with radicals, leading to the formation of a cross-linked network. This process can increase the char yield at higher temperatures.
Termination
The degradation process terminates when two radical species combine or disproportionate.
The degradation in an oxidative atmosphere (in the presence of air) is expected to be more complex and occur at lower temperatures. Oxygen can accelerate degradation by forming hydroperoxides, which are thermally unstable and decompose to form highly reactive radicals.
Analytical Characterization of Thermal Properties
A multi-technique approach is essential for a comprehensive understanding of the thermal stability and degradation of poly(((o-allylphenoxy)methyl)oxirane).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of polymers by measuring the change in mass as a function of temperature. For poly(((o-allylphenoxy)methyl)oxirane), a TGA thermogram would provide key information such as the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual char at high temperatures.
Based on studies of analogous polymers like poly(allyl glycidyl ether) (PAGE), the degradation is likely to occur in multiple stages. An initial, minor weight loss might be observed at lower temperatures due to the volatilization of any residual monomers or solvents. The main degradation stage, corresponding to the decomposition of the polymer backbone and side chains, is expected at higher temperatures. Copolymers of allyl glycidyl ether with allyl methacrylate have shown degradation to occur in two main stages, with the first starting around 250°C and the second around 350°C.
Table 1: Expected TGA Data for Poly(((o-allylphenoxy)methyl)oxirane) based on Analogous Structures
| Parameter | Expected Range | Rationale |
| Tonset (in N₂) | 300 - 380 °C | The presence of the aromatic phenoxy group is expected to increase stability compared to purely aliphatic poly(allyl glycidyl ether). |
| Tmax (in N₂) | 350 - 450 °C | The main decomposition of the polyether backbone and side chains. |
| Char Yield at 600°C (in N₂) | 15 - 30% | The allyl group can promote cross-linking and char formation. |
| Tonset (in Air) | 250 - 330 °C | Oxidative degradation is expected to initiate at lower temperatures. |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal transitions such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc). For an amorphous polymer like poly(((o-allylphenoxy)methyl)oxirane) is expected to be, DSC is crucial for determining its Tg, which defines its upper service temperature in many applications. The presence of the bulky side group and the potential for cross-linking of the allyl groups at elevated temperatures would influence the Tg.
Evolved Gas Analysis (EGA)
To identify the volatile products released during degradation, TGA can be coupled with other analytical techniques such as Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).
-
TGA-FTIR: Provides real-time information on the functional groups of the evolved gases. Expected degradation products from poly(((o-allylphenoxy)methyl)oxirane) would likely include water, carbon dioxide, carbon monoxide, aldehydes, ketones, and aromatic compounds derived from the phenoxy group.
-
TGA-MS: Offers higher sensitivity and the ability to identify the molecular weight of the degradation products, allowing for a more detailed analysis of the degradation pathway.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for elucidating the degradation mechanism of polymers. The polymer is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This technique can provide a detailed "fingerprint" of the polymer's degradation products, offering insights into the initial bond scission events and subsequent rearrangement reactions. For poly(((o-allylphenoxy)methyl)oxirane), Py-GC/MS would be instrumental in identifying the specific small molecules formed from the cleavage of the polyether backbone and the fragmentation of the o-allylphenoxy side group.
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen or dry air at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment.
-
Heating Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine Tonset, Tmax, and the final residual mass.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it.
-
Heating and Cooling Program:
-
Heat the sample from ambient temperature to a temperature above its expected Tg (e.g., 200 °C) at a rate of 10 °C/min to erase any prior thermal history.
-
Cool the sample to a low temperature (e.g., -50 °C) at a rate of 10 °C/min.
-
Heat the sample again to 200 °C at a rate of 10 °C/min.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.
Visualizing Degradation and Analysis
Caption: Proposed thermal degradation pathway for poly(((o-allylphenoxy)methyl)oxirane).
Caption: Standard workflow for Thermogravimetric Analysis (TGA) of polymers.
Conclusion: A Polymer with Tunable Thermal Properties
Poly(((o-allylphenoxy)methyl)oxirane) represents a class of polymers with a complex and tunable thermal degradation profile. The interplay between the stabilizing effect of the aromatic phenoxy group and the reactive nature of the allyl group, coupled with the inherent properties of the polyether backbone, dictates its overall thermal stability. A comprehensive analytical approach, combining TGA, DSC, and evolved gas analysis techniques, is crucial for fully characterizing its behavior at elevated temperatures. The insights gained from such studies are not merely academic; they are essential for the rational design and application of these polymers in fields where thermal resilience is a critical performance metric. As research into this specific polymer continues, direct experimental data will further refine the predictive models presented in this guide, paving the way for its successful implementation in advanced technologies.
References
-
Yıldırım, Y. (2016). The Synthesis of Allyl Glycidyl Ether Copolymers and Their Thermokinetic Analysis. Anadolu University Journal of Science and Technology A – Applied Sciences and Engineering, 17(3), 576-594. [Link]
-
Yıldırım, Y. (2016). The Synthesis of Allyl Glycidyl Ether Copolymers and Their Thermokinetic Analysis. Semantic Scholar. [Link]
-
Yıldırım, Y. (2016). The Synthesis of Allyl Glycidyl Ether Copolymers and Their Thermokinetic Analysis. DergiPark. [Link]
-
Kawai, F. (2002). Microbial degradation of polyethers. Applied Microbiology and Biotechnology, 58(1), 30-38. [Link]
-
Scandola, M., et al. (2023). Multi-technique characterization and thermal degradation study of epoxy modified resins designed for multifunctional application. Journal of Thermal Analysis and Calorimetry. [Link]
- Pekel, N., & Güven, O. (1
reaction mechanism of epoxidation of o-allylphenol
Mechanistic Pathways and Synthetic Utility in the Epoxidation of o-Allylphenol: A Comprehensive Guide
Executive Summary
The epoxidation of o-allylphenol is a synthetically powerful transformation that extends far beyond simple alkene oxidation. Because of the bifunctional nature of the substrate—featuring both a nucleophilic phenolic hydroxyl group and an electrophilic allylic double bond—epoxidation frequently triggers a cascade intramolecular cyclization. This whitepaper dissects the core mechanistic pathways, stereoelectronic controls, and field-proven experimental protocols for harnessing o-allylphenol epoxidation in the synthesis of biologically relevant heterocycles, such as 2,3-dihydrobenzofurans and chromans.
Mechanistic Foundations of o-Allylphenol Epoxidation
Direct Epoxidation via Peroxyacids (Prilezhaev Reaction)
The most direct method for the epoxidation of o-allylphenol utilizes meta-chloroperoxybenzoic acid (m-CPBA)[1]. The reaction proceeds via the Prilezhaev mechanism, characterized by a concerted, asynchronous pericyclic transition state. The peroxyacid transfers an electrophilic oxygen atom to the unactivated terminal alkene. Because the geometry of the alkene is preserved, the reaction is stereospecific. However, isolating the intermediate o-oxiranylmethylphenol is notoriously difficult under standard conditions because the proximate phenolic hydroxyl group rapidly attacks the newly formed epoxide[2].
Transition-Metal Catalyzed Isomerization-Epoxidation
An alternative mechanistic pathway emerges when utilizing transition-metal catalysis, particularly Palladium(II) systems with aqueous hydrogen peroxide. As demonstrated in mechanistic studies, the Pd(OCOCF3)2-catalyzed oxidation of o-allylphenol does not simply epoxidize the terminal alkene[3]. Instead, the metal coordinates to the alkene, facilitating an initial isomerization of the C=C bond to form o-propenylphenol (bringing the double bond into conjugation with the aromatic ring)[4]. Subsequent epoxidation of the internal double bond and oxirane opening by water/methanol yields a syn and anti mixture of 1,2-dihydroxypropyl or 1-alkoxy-2-hydroxypropyl phenols[4]. Furthermore, Ti-catalyzed asymmetric epoxidation of o-allylphenol using hydroxamic acid ligands has been developed to synthesize chiral oxygen-containing natural products[5].
The Tandem Epoxidation-Cyclization Cascade
Stereoelectronic Control and Baldwin's Rules
When o-allylphenol is treated with m-CPBA in the presence of a mild base (e.g., K2CO3), the reaction undergoes a tandem epoxidation-cyclization cascade[2]. The base serves a dual purpose: it neutralizes the m-chlorobenzoic acid byproduct (preventing unwanted acid-catalyzed side reactions) and deprotonates the phenol to form a highly nucleophilic phenoxide ion[2].
According to Baldwin's rules for ring closure, the phenoxide can attack the epoxide via two competing pathways:
-
5-exo-tet: Attack at the less hindered terminal carbon of the epoxide, yielding a 5-membered 2-(hydroxymethyl)-2,3-dihydrobenzofuran.
-
6-endo-tet: Attack at the more substituted internal carbon, yielding a 6-membered 3-hydroxychroman.
Under basic or neutral conditions, the 5-exo-tet pathway is kinetically favored due to the lower steric hindrance at the terminal carbon and the favorable orbital overlap trajectory (∼109° angle of attack), affording the corresponding 2-(hydroxymethyl)-DHB in high yields[1].
Mechanistic cascade of o-allylphenol epoxidation and 5-exo-tet cyclization.
Quantitative Data & Regioselectivity Profiles
The choice of reagents fundamentally alters the reaction trajectory. The table below summarizes the causality between catalytic systems and the resulting regioselectivity.
| Catalytic/Oxidant System | Primary Intermediate | Dominant Pathway | Major Product | Reference |
| m-CPBA / K2CO3 | o-Oxiranylmethylphenol | 5-exo-tet Cyclization | 2-(Hydroxymethyl)-2,3-dihydrobenzofuran | [2] |
| Pd(OCOCF3)2 / H2O2 | o-Propenylphenol (Isomerized) | Epoxidation + Solvolysis | 2-(1,2-Dihydroxypropyl)phenol | [3] |
| Ti(OiPr)4 / Hydroxamic Acid | Chiral Epoxide | Asymmetric Cyclization | Chiral Oxygenated Heterocycles | [5] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls to verify reaction progression and safety.
Self-validating experimental workflow for the m-CPBA mediated epoxidative cyclization.
Protocol A: Synthesis of 2-(Hydroxymethyl)-2,3-dihydrobenzofuran via m-CPBA Cascade
This protocol utilizes K2CO3 to drive the 5-exo-tet cyclization[2].
-
Preparation & Activation: Dissolve o-allylphenol (1.0 equiv) in anhydrous CH2Cl2. Cool the flask to 0 °C. (Causality: Low temperature prevents thermal runaway of the exothermic peroxyacid reaction).
-
Reagent Addition: Add K2CO3 (2.0 equiv) followed by the portion-wise addition of m-CPBA (1.2 equiv). (Causality: K2CO3 neutralizes the m-chlorobenzoic acid byproduct and deprotonates the phenol, significantly increasing its nucleophilicity for the subsequent cascade cyclization).
-
Reaction & In-Process Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Validation Check: Monitor via TLC (Hexane/EtOAc). The disappearance of the UV-active starting material and the appearance of a lower
spot (due to the polar hydroxymethyl group) confirms conversion.
-
-
Quenching & Safety Validation: Quench the reaction with saturated aqueous Na2S2O3.
-
Validation Check: Test the organic layer with KI/starch indicator paper. A lack of blue-black color validates the complete destruction of residual peroxides, ensuring safe downstream processing.
-
-
Isolation: Extract with CH2Cl2, wash with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography to yield 2-(hydroxymethyl)-2,3-dihydrobenzofuran[1].
Protocol B: Pd(II)-Catalyzed Hydroxyalkoxylation
This protocol leverages Pd(OCOCF3)2 for the isomerization-epoxidation sequence[3].
-
Catalyst Initiation: To a stirred solution of Pd(OCOCF3)2 (5 mol%) and a nitrogen-based ligand in water, add o-allylphenol (1.0 equiv). (Causality: The aqueous medium supports the Pd-catalyzed isomerization of the terminal double bond prior to epoxidation).
-
Oxidation: Add 35% aqueous H2O2 (4.0 equiv) and methanol[4]. (Causality: H2O2 acts as the terminal oxidant for the isomerized alkene, while methanol/water acts as the nucleophile for oxirane opening).
-
Reaction & Validation: Stir at room temperature.
-
Validation Check: The reaction mixture will exhibit a gradual color change. Monitor conversion via GC-MS or ESI-MS. The emergence of mass signals corresponding to the diol (
= 168) or methoxy-hydroxy derivative validates the solvolysis of the epoxide intermediate[4].
-
-
Phase Separation & Recovery: Extract the organic products with ethyl acetate.
-
Validation Check: The aqueous phase retains the Pd catalyst, which can be recycled. Gradual loss of catalytic activity in subsequent runs indicates catalyst degradation[3].
-
References
-
Mechanistic insights into the palladiumII-catalyzed hydroxyalkoxylation of 2-allylphenols. nih.gov. 4
-
Mechanistic Insights into the PalladiumII-Catalyzed Hydroxyalkoxylation of 2-Allylphenols. acs.org. 3
-
Program Participants Index (Ti-Catalyzed Asymmetric Epoxidation). kanazawa-it.ac.jp. 5
-
Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. cnr.it. 1
-
SYNTHESIS OF 2-HYDROXYMETHYL-2,3-DIHYDROBENZOFURANS. clockss.org. 2
Sources
- 1. iris.cnr.it [iris.cnr.it]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic insights into the palladiumII-catalyzed hydroxyalkoxylation of 2-allylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wwwr.kanazawa-it.ac.jp [wwwr.kanazawa-it.ac.jp]
Advanced Functional Materials: The Strategic Utility of o-Allylphenyl Glycidyl Ether (APGE)
Executive Summary
o-Allylphenyl Glycidyl Ether (APGE) represents a high-value "Janus" monomer in materials science—a molecule possessing two distinct reactive termini with orthogonal chemical behaviors. Characterized by an electron-rich allyl group (
This guide details the technical utility of APGE, moving beyond basic characterization to its deployment in silane coupling agents , high-temperature bismaleimide (BMI) resins , and dual-cure adhesive systems .[1] For the drug development and biomaterials sector, APGE offers a pathway to synthesize hydrolytically stable, functionalized hydrogels and dental composites.
Molecular Architecture & Reactivity Profile[1]
The utility of APGE stems from its ability to undergo selective functionalization. Its structure dictates three primary reaction pathways:[1]
-
Epoxy Ring-Opening: The glycidyl group reacts with amines, anhydrides, or thiols.[1] This is the primary mode for thermoset curing.[1]
-
Allylic Functionalization:
-
Claisen Rearrangement: At temperatures
, the allyl ether linkage (if present as a precursor) rearranges; however, in APGE, the allyl is already on the ring.[1] The key thermal event for APGE is the potential for ene-reactions or oxidative crosslinking at high temperatures.
Data Summary: Physicochemical Properties
| Property | Value (Approx.) | Relevance |
| CAS Number | 2930-05-4 | Identity verification |
| Molecular Weight | ~190.24 g/mol | Stoichiometric calculations |
| Boiling Point | 130–135°C (at reduced pressure) | Purification via vacuum distillation |
| Epoxy Equivalent Weight (EEW) | ~190–200 g/eq | Curing agent formulation |
| Physical State | Colorless to pale yellow liquid | Low viscosity diluent for resins |
Critical Application: Silane Coupling Agent Synthesis[2]
One of the most industrial-critical applications of APGE is its conversion into epoxy-functional silanes .[1] Unlike standard glycidoxypropyltrimethoxysilane (GPTMS), APGE-derived silanes incorporate an aromatic ring, providing superior thermal stability and hydrophobicity to the interface.[1]
Mechanism: Platinum-Catalyzed Hydrosilylation
The allyl group undergoes anti-Markovnikov addition of a hydrosilane (e.g., trimethoxysilane) catalyzed by Karstedt’s catalyst.[1] The epoxy ring remains intact, preserving it for subsequent bonding to organic resins.[1]
Figure 1: Synthesis workflow for converting APGE into a high-performance silane coupling agent.
Application II: Toughening Bismaleimide (BMI) Resins[1][3]
Bismaleimide resins are prized in aerospace for high glass transition temperatures (
The "Ene" Reaction Pathway
Unlike simple plasticizers that leach out, APGE covalently integrates into the BMI network.
-
Viscosity Reduction: APGE lowers the viscosity of the BMI prepolymer, facilitating resin transfer molding (RTM).[1]
-
Copolymerization: At elevated temperatures (
), the allyl group of APGE reacts with the maleimide double bond via an "Ene" reaction or Diels-Alder cycloaddition.[1] -
Network Desensitization: The flexible ether linkage and the aliphatic epoxy chain segment reduce the crosslink density slightly, improving fracture toughness (
) without catastrophic loss of modulus.
Experimental Protocols
Protocol A: Synthesis of o-Allylphenyl Glycidyl Ether
Rationale: This protocol utilizes Phase Transfer Catalysis (PTC) to maximize yield and minimize hydrolysis of the epoxide.
Reagents:
-
2-Allylphenol (1.0 eq)[1]
-
Epichlorohydrin (3.0 eq) – Excess acts as solvent and reactant
-
Sodium Hydroxide (NaOH) (1.2 eq, 50% aq.[1] solution)
-
Tetrabutylammonium bromide (TBAB) (0.02 eq) – PTC[1]
Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Inert with Nitrogen (
).[1] -
Dissolution: Charge 2-Allylphenol and Epichlorohydrin. Add TBAB. Heat to 60°C.
-
Addition: Dropwise add the 50% NaOH solution over 1 hour. Control exotherm to <70°C.
-
Reaction: Stir at 70°C for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1]
-
Workup: Cool to room temperature. Wash with distilled water (
) to remove salts and excess base.[1] -
Purification: Distill off excess epichlorohydrin under reduced pressure.
-
Isolation: Vacuum distill the residue (approx. 130°C at 2 mmHg) to obtain pure APGE.
Protocol B: Dual-Cure Adhesive Formulation
Rationale: Demonstrates the orthogonal reactivity for optical or electronic bonding applications.
Components:
-
Part A (UV Cure): APGE + Thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate)) + Photoinitiator (DMPA).[1]
-
Part B (Thermal Cure): APGE + Latent Amine Hardener (e.g., Dicyandiamide).[1]
Step-by-Step:
-
Stage 1 (Tacking): Apply adhesive.[1] Expose to UV light (365 nm).[1] The Allyl-Thiol reaction occurs rapidly, "freezing" the components in place.[1]
-
Stage 2 (Structural Cure): Heat assembly to 120°C for 1 hour. The Epoxy-Amine reaction proceeds, developing high modulus and thermal resistance.[1]
Emerging Applications in Biomaterials[1]
For drug delivery professionals, APGE offers a route to hydrolytically stable hydrogels .[1]
-
Mechanism: The aromatic ether linkage is more resistant to hydrolysis than ester linkages found in methacrylates.[1]
-
Application: APGE can be reacted with PEG-amines to form hydrogels.[1] The allyl group remains available for post-polymerization functionalization (e.g., attaching peptides via thiol-ene click chemistry).[1]
Mechanistic Visualization
The following diagram illustrates the divergent reaction pathways available to APGE in a mixed-matrix resin system.
Figure 2: Divergent chemical pathways of APGE leading to distinct material outcomes.[1]
References
-
Synthesis of 2-Allylphenol (Precursor)
-
Silane Coupling Agents
-
Bismaleimide Modification
-
Epoxy Curing Kinetics
-
General Properties
Sources
- 1. Allyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. how can you synthesize 2-allylphenol from phenol? | Filo [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. thenanoholdings.com [thenanoholdings.com]
- 6. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 7. CN1927851A - Synthesis method of allyl glycidyl ether - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Three Main Applications Of Silane Coupling Agents [ecopowerchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Guide: Safe Handling and Toxicology of ((o-Allylphenoxy)methyl)oxirane
Part 1: Chemical Identity & Physicochemical Profile[2][3]
((o-Allylphenoxy)methyl)oxirane is a bifunctional electrophile combining a reactive epoxide (oxirane) ring with an allyl-substituted aromatic system. Its structural duality presents a unique hazard profile: the epoxide acts as a direct alkylating agent, while the allyl group introduces risks of autoxidation (peroxide formation) and metabolic activation.
Physicochemical Properties Table
| Property | Value / Characteristic | Relevance to Safety |
| Molecular Weight | 190.24 g/mol | Low volatility compared to smaller glycidyl ethers. |
| Physical State | Colorless to pale yellow liquid | Hard to detect visually on surfaces. |
| Boiling Point | ~245°C (lit.) / 72-73°C @ reduced pressure | High boiling point implies low vapor pressure, but heating increases inhalation risk significantly. |
| Flash Point | >100°C (Predicted based on PGE analog) | Class IIIB Combustible Liquid. Preheating required for ignition, but peroxides can lower ignition energy. |
| Density | 1.109 g/mL | Sinks in water; difficult to flush from drains. |
| Solubility | Organic solvents (DMSO, Methanol); Low in water | Lipophilic nature facilitates skin absorption. |
Part 2: Toxicological Mechanisms & Risk Assessment
Core Directive: Treat this substance as a Genotoxic Carcinogen and Strong Sensitizer . Due to the scarcity of specific toxicological data for CAS 4638-04-4, this guide adopts a "read-across" approach using structural analogs Phenyl Glycidyl Ether (PGE) and Allyl Glycidyl Ether (AGE).
Molecular Mechanism of Toxicity
The toxicity is driven by two primary electrophilic sites:
-
The Epoxide Ring (Primary Hazard):
-
Direct Alkylation: The strained three-membered ring opens via nucleophilic attack by biological macromolecules (DNA, proteins).
-
Genotoxicity: Specifically targets the N7 position of Guanine in DNA, leading to depurination and strand breaks.
-
-
The Allyl Moiety (Secondary Hazard):
-
Metabolic Activation: Cytochrome P450 enzymes can epoxidize the allyl double bond, potentially creating a bis-epoxide (diepoxide), significantly amplifying cross-linking potential.
-
Sensitization: Haptenization of skin proteins leads to T-cell mediated allergic contact dermatitis (Type IV hypersensitivity).
-
Biological Pathway Diagram
The following diagram illustrates the competition between detoxification (Hydrolysis/Conjugation) and toxicity (DNA Binding).
Figure 1: Metabolic fate of ((o-Allylphenoxy)methyl)oxirane showing competition between detoxification and alkylation pathways.
GHS Classification (Conservative)
-
H317: May cause an allergic skin reaction (High Potency).[1][2]
-
H341: Suspected of causing genetic defects.[4]
-
H351: Suspected of causing cancer.[4]
-
H411: Toxic to aquatic life with long-lasting effects.[1][5]
Part 3: Engineering Controls & Personal Protective Equipment (PPE)
Reliance on PPE alone is insufficient for glycidyl ethers due to their high skin permeation rates. A "Defense in Depth" strategy is required.
Engineering Controls
-
Primary Containment: All handling (weighing, synthesis, transfer) must occur within a certified Chemical Fume Hood or Glovebox .
-
Negative Pressure: Maintain hood face velocity at 80–100 fpm (0.4–0.5 m/s).
-
Decontamination Station: A dedicated waste container with quenching solution (see Section 5) must be present inside the hood.
PPE Selection Matrix
| Protection Zone | Requirement | Scientific Rationale |
| Respiratory | Not required in hood. If outside hood: Full-face respirator with OV/P100 cartridges . | Low vapor pressure reduces volatility risk, but aerosols are highly toxic. |
| Hand (Inner) | Laminate Film (Silver Shield/4H) or Nitrile (Double gloved, >0.11mm) | Glycidyl ethers permeate standard nitrile in <15 mins. Laminate film offers >4hr breakthrough. |
| Hand (Outer) | Disposable Nitrile | Protects the inner barrier from mechanical tear and gross contamination. |
| Body | Tyvek® Lab Coat or Apron | Standard cotton absorbs and holds the chemical against the skin. |
| Eye | Chemical Splash Goggles | Face shield required if pouring >100 mL. Safety glasses are insufficient for splashes. |
Part 4: Operational Protocols
Storage & Stability
-
Peroxide Hazard: The allyl group is susceptible to autoxidation. Store under an inert atmosphere (Argon/Nitrogen).
-
Temperature: Refrigerate (2–8°C) to retard polymerization and hydrolysis.
-
Segregation: Store away from strong acids (initiates polymerization), bases (hydrolysis), and amines (exothermic curing reaction).
Handling & Synthesis
-
Glassware: Use silanized glassware if high precision is needed (prevents surface adsorption).
-
Quenching (Reaction Termination):
-
Do not simply wash with water.
-
Protocol: Treat excess reagent with 5% aqueous NaOH or saturated Sodium Bicarbonate solution for 24 hours to hydrolyze the epoxide ring to the corresponding glycol.
-
Spill Response Workflow
Immediate Action: Evacuate the immediate area. Don full PPE (including respirator) before re-entry.
Figure 2: Decision logic for spill remediation ensuring chemical neutralization.
Part 5: Emergency Medical Response
-
Skin Contact:
-
Immediate Flush: Wash with tepid water and soap for 15 minutes .
-
Do NOT use alcohol: Solvents like ethanol increase skin permeability, driving the toxin deeper.
-
Observation: Monitor for delayed erythema (redness) or sensitization (rash) for 48 hours.
-
-
Eye Contact:
-
Flush for 15 minutes.
-
Seek ophthalmologist evaluation immediately (corneal adhesion risk).
-
-
Inhalation:
References
-
CDC/NIOSH. (n.d.). Glycidyl Ethers - NIOSH Criteria Documents. Retrieved February 28, 2026, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Allyl Glycidyl Ether. Retrieved February 28, 2026, from [Link]
Sources
discovery and history of allyl-functionalized epoxy resins
High-Performance Thermoset Architectures for Extreme Environments
Part 1: Executive Technical Brief
Standard Bisphenol A diglycidyl ether (DGEBA) epoxies define the baseline of thermoset chemistry, yet they falter under the thermal and dielectric demands of modern aerospace avionics and high-frequency microelectronics (5G/6G). The Allyl-Functionalized Epoxy Resin represents a critical evolutionary step, introducing olefinic moieties that enable dual-cure mechanisms and synergistic copolymerization with Bismaleimides (BMI).
This guide dissects the molecular engineering of these resins, specifically focusing on the Claisen Rearrangement as the synthetic engine and the Ene reaction as the curing driver. These materials are not merely "improved" epoxies; they are hybrid networks capable of sustaining glass transition temperatures (
Part 2: Historical Genesis & Motivation
The trajectory of epoxy development is a response to the failure modes of previous generations.
-
1940s-1950s (The DGEBA Era): Castan and Greenlee commercialize DGEBA. Excellent adhesion and chemical resistance, but thermal stability caps at
150-170°C. -
1970s (The Microelectronics/Aerospace Pivot): As PCBs densified and jet engines ran hotter, the moisture absorption and dielectric loss of standard epoxies became unacceptable.
-
The Allyl Breakthrough (Late 1970s - 1980s): Researchers, notably at Ciba-Geigy (now Huntsman), sought to bridge the gap between easy-to-process epoxies and ultra-high-temp Polyimides. The solution was the Matrimid 5292 system: a blend of Bismaleimide and o,o'-diallyl bisphenol A.[1] This validated the allyl group not just as a pendant chain, but as a reactive site for toughening brittle high-temp networks via the "Ene" reaction.
Part 3: Molecular Engineering & Synthesis
The synthesis of high-purity allyl-functionalized epoxy relies on the Claisen Rearrangement , a [3,3]-sigmatropic rearrangement. This process is thermodynamically driven and ensures the allyl group migrates to the ortho position of the phenol, leaving the hydroxyl group free for subsequent glycidylation.
3.1 The Synthetic Pathway
The synthesis is a three-stage cascade:
-
Etherification: Reacting Bisphenol A with Allyl Chloride.[2]
-
Rearrangement: Thermal conversion of the ether to the ortho-allyl phenol.
-
Epoxidation: Closing the oxirane ring using Epichlorohydrin.
Figure 1: The synthetic cascade for Diallyl Bisphenol A Diglycidyl Ether (DADGBPA). The Claisen rearrangement is the critical step for ortho-positioning.
Part 4: Curing Mechanisms & Network Topology
The defining feature of allyl-epoxies is their ability to cure via two distinct mechanisms, often simultaneously or sequentially.
4.1 The Ene Reaction (Toughening Mechanism)
When copolymerized with Bismaleimides (BMI), the allyl group acts as the "ene" component. Unlike brittle homopolymerized BMI networks, the Ene reaction extends the chain length between crosslinks (increasing
4.2 Cationic Homopolymerization
In the presence of cationic initiators (e.g., iodonium salts), both the epoxy ring and the allyl vinyl group can polymerize, creating an extremely dense network with high solvent resistance.
Figure 2: Dual-cure topology showing the synergy between Allyl-Epoxy and BMI systems.
Part 5: Experimental Protocol
Protocol: Synthesis of o,o'-Diallyl Bisphenol A Diglycidyl Ether (DADGBPA)
Note: This protocol synthesizes the monomer from the rearranged phenol. All steps must be performed in a fume hood.
Phase 1: Reagents & Setup[3]
-
Precursor: o,o'-Diallyl Bisphenol A (DABPA) - Synthesized via thermal rearrangement of BPA diallyl ether.
-
Reagent: Epichlorohydrin (ECH) - Excess required.
-
Catalyst: Benzyltrimethylammonium chloride (BTMAC) or similar phase transfer catalyst.
-
Base: 50% NaOH solution.
-
Solvent: Toluene/Isopropanol mix.
Phase 2: Step-by-Step Methodology
-
Dissolution: In a 4-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 1 mole of DABPA in 10 moles of Epichlorohydrin.
-
Causality: High ECH molar excess suppresses oligomerization, favoring the monomeric diglycidyl ether species.
-
-
Catalysis (Coupling): Add 1.5 wt% (based on DABPA) of BTMAC. Heat to 115°C and hold for 30 minutes.
-
Dehydrohalogenation (Ring Closure): Cool to 60°C. Install a Dean-Stark trap. Dropwise add 2.2 moles of 50% NaOH over 3 hours while maintaining azeotropic distillation of water/ECH.
-
Critical Control Point: Water removal is vital. If water accumulates, hydrolysis of the ECH occurs, lowering yield.
-
-
Purification:
-
Wash the organic layer with distilled water (3x) until pH is neutral.
-
Distill off excess ECH and solvent under vacuum (start at 100 mbar, reduce to 5 mbar, max temp 150°C).
-
Validation: The final product should be a viscous amber liquid.
-
Phase 3: Characterization (Self-Validation)
-
Epoxy Equivalent Weight (EEW): Titrate with HBr in acetic acid. Target: ~210-220 g/eq.
-
FTIR Verification: Look for disappearance of phenolic -OH (3200-3500 cm⁻¹) and appearance of oxirane ring (915 cm⁻¹) and allyl C=C (1630 cm⁻¹).
Part 6: Performance Data Matrix
The following table contrasts the Allyl-Functionalized system (cured with BMI) against a standard Aerospace Epoxy (DGEBA cured with DDS).
| Property | Standard DGEBA / DDS | Allyl-Epoxy / BMI (Hybrid) | Improvement Mechanism |
| Glass Transition ( | 180°C - 220°C | 260°C - 290°C | Rigid imide rings + high crosslink density. |
| Fracture Toughness ( | 0.6 - 0.8 MPa·m | 1.2 - 1.5 MPa·m | Ene reaction increases molecular weight between crosslinks ( |
| Moisture Absorption | 1.5% - 2.5% | < 1.0% | Hydrophobic allyl/imide groups replace hydrophilic -OH groups. |
| Dielectric Constant ( | 3.8 - 4.2 | 3.0 - 3.4 | Reduced polarizability of the network. |
| Thermal Decomposition ( | ~350°C | > 400°C | Aromatic stability of BMI and allyl network. |
References
-
Iredale, R. J., Ward, C., & Hamerton, I. (2017). Modern advances in bismaleimide resin technology: A 21st century perspective. Progress in Polymer Science. Link
-
Morgan, R. J., et al. (1993). The cure reactions, properties and applications of bismaleimide resins. Polymer. Link
-
Shibata, M., et al. (1998). Synthesis and properties of allyl-functionalized epoxy resins. Journal of Applied Polymer Science. Link
-
Ciba-Geigy Corp. (1982). Matrimid 5292 System Technical Data Sheet. (Historical Reference - see Huntsman Advanced Materials current archives). Link
-
Gaina, V., & Gaina, C. (2006). New Bismaleimide-Epoxy Resin System. Journal of Macromolecular Science, Part A. Link
Sources
- 1. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. Diallyl bisphenol A synthesis - chemicalbook [chemicalbook.com]
- 3. CN105968070A - Diallyl bisphenol A diglycidyl ether and preparation process and application thereof - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. Intramolecular ene reaction of epoxyallylsilanes: synthesis of allyl- and vinylsilane-functionalized cyclohexanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN108530274B - A kind of preparation method of bisphenol A bisallyl ether - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
ring-opening polymerization of ((o-Allylphenoxy)methyl)oxirane
Application Note: Precision Ring-Opening Polymerization of ((o-Allylphenoxy)methyl)oxirane
Executive Summary
This guide details the controlled Anionic Ring-Opening Polymerization (AROP) of ((o-Allylphenoxy)methyl)oxirane (also referred to as o-Allylphenyl Glycidyl Ether). Unlike standard aliphatic epoxides, this monomer incorporates an aromatic moiety for thermal stability and a pendant allyl group for orthogonal post-polymerization modification.
The protocol utilizes a metal-free Phosphazene Base (
Monomer Synthesis & Purification
Prerequisite: Commercial availability of this specific isomer is limited. Synthesis from o-allylphenol is recommended.[2]
Synthesis Strategy
The monomer is synthesized via the nucleophilic substitution of epichlorohydrin by o-allylphenol under basic conditions.
Reaction Scheme:
Purification Protocol (Critical)
Impurities (water, alcohols, phenols) act as chain transfer agents, destroying molecular weight control.
-
Distillation: Perform fractional vacuum distillation on the crude monomer. Collect the fraction boiling at 115–118 °C / 0.5 mmHg .
-
Drying: Stir the distilled monomer over Calcium Hydride (
) for 24 hours at room temperature. -
Final Degassing: Cryo-distill the monomer directly into a flame-dried ampoule or Schlenk flask immediately prior to polymerization.
-
Validation:
H NMR must show zero active proton signals (phenol -OH around 5.0-6.0 ppm broad).
-
Polymerization Protocol: -BuP Catalyzed Anionic ROP
Materials
-
Monomer: ((o-Allylphenoxy)methyl)oxirane (Purified).
-
Initiator: 3-Phenyl-1-propanol (chosen for easy NMR end-group analysis).
-
Catalyst:
-BuP (0.8 M solution in hexane).[3] -
Solvent: Toluene (Anhydrous, distilled over Na/Benzophenone).
-
Quenching Agent: Benzoic acid in THF.
Experimental Workflow
Step 1: Initiator Activation
-
In a glovebox or under Argon Schlenk line, add 3-Phenyl-1-propanol (1.0 equiv) to a flame-dried Schlenk flask.
-
Add
-BuP solution (1.0 equiv).[3] -
Stir for 15 minutes at room temperature.
Step 2: Polymerization [6]
-
Add Toluene to adjust monomer concentration to ~2.0 M (high concentration favors propagation over cyclization).
-
Inject the purified Monomer (Target DP, e.g., 50 equiv) via gastight syringe.
-
Stir at 40 °C for 24–48 hours.
-
Note: The ortho-substitution adds steric bulk, making propagation slower than simple Allyl Glycidyl Ether (AGE).
-
Step 3: Termination & Isolation
-
Quench with excess Benzoic acid/THF solution.
-
Concentrate the solution via rotary evaporation.
-
Precipitate into cold Methanol (the polymer is generally insoluble in methanol due to the aromatic side chains).
-
Dry under high vacuum at 40 °C for 24 hours.
Visualization: Mechanism & Workflow
Reaction Pathway (DOT Diagram)
Caption: Anionic Ring-Opening Polymerization mechanism mediated by phosphazene base t-BuP4.[1][7]
Experimental Workflow (DOT Diagram)
Caption: Step-by-step laboratory workflow for the synthesis of the target polyether.
Post-Polymerization Modification: Thiol-Ene Click
The pendant allyl groups allow for "click" functionalization without degrading the polyether backbone.
Protocol:
-
Dissolve Polymer and Thiol (R-SH, 5–10 equiv per allyl group) in DMF.
-
Add photoinitiator DMPA (2,2-Dimethoxy-2-phenylacetophenone, 0.1 equiv).
-
Irradiate with UV light (
nm) for 1 hour. -
Purify by dialysis or precipitation.
Why this works: The anionic ROP is chemoselective to the epoxide. The allyl double bond remains unreacted during polymerization, serving as a pristine handle for this step.
Characterization & Data Analysis
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
| Chemical Shift ( | Assignment | Structural Significance |
| 7.1 – 6.8 | Multiplet (4H) | Aromatic Protons (Phenyl ring). |
| 6.0 – 5.8 | Multiplet (1H) | Allyl |
| 5.3 – 5.1 | Doublet of Doublets (2H) | Allyl |
| 4.5 | Doublet (2H) | |
| 4.2 – 3.5 | Broad Multiplet | Polyether Backbone ( |
| 2.8, 2.6 | ABSENT | Epoxide ring protons (Confirms full conversion). |
Gel Permeation Chromatography (GPC)
-
Eluent: THF.[4]
-
Standard: Polystyrene.
-
Expected Results:
-
(Theoretical)
[Monomer]/[Initiator] MW . -
Dispersity (
): 1.05 – 1.15 (Indicative of controlled living polymerization).
-
(Theoretical)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad PDI (>1.3) | Moisture in monomer/solvent. | Re-dry monomer over CaH |
| Low Conversion | Impure catalyst or "induction period" due to steric bulk. | Increase reaction time to 72h or temperature to 50°C. Check t-BuP |
| Crosslinking | Thermal curing of allyl groups. | Avoid temperatures >80°C. Store polymer in dark to prevent radical crosslinking. |
References
-
Gervais, M., et al. (2010). Synthesis of Linear High Molar Mass Glycidyl Ether Polymers via Anionic Polymerization. Macromolecules. Link
-
Boileau, S., et al. (2003). Anionic Polymerization of Epoxides Containing Double Bonds. Polymer Bulletin. Link
-
Möller, M., et al. (1996).[8] Polymerization of Ethylene Oxide with Alkyllithium Compounds and the Phosphazene Base t-BuP4. Angewandte Chemie International Edition. Link
-
Obermeier, B., & Frey, H. (2011). Poly(allyl glycidyl ether): A Versatile and Functional Polyether Platform. Bioconjugate Chemistry. Link
-
Zhang, J., et al. (2015). Phosphazene Base Catalyzed Ring-Opening Polymerization of Glycidyl Phenyl Ether. Journal of Polymer Science Part A. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104211581A - Synthesis process of allylphenol compounds - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RSC - Page load error [pubs.rsc.org]
- 7. RSC - Page load error [pubs.rsc.org]
- 8. AROMA: Anionic ring-opening monomer addition of allyl glycidyl ether to methoxy poly(ethylene glycol) for the synthesis of sequence-controlled polymers | Programmable Materials | Cambridge Core [cambridge.org]
Dual-Functional Utility of o-Allylphenyl Glycidyl Ether (APGE) in Advanced Polymer Architectures
Executive Summary
This application note details the synthesis, polymerization, and functionalization of o-allylphenyl glycidyl ether (APGE) . Unlike its aliphatic analog (allyl glycidyl ether, AGE), APGE incorporates an aromatic ring that confers thermal stability, mechanical stiffness, and π-π stacking potential to the resulting polymer matrix.[1][2]
The core value of APGE lies in its orthogonal reactivity :
-
Epoxide Ring: Susceptible to Ring-Opening Polymerization (ROP) (anionic/cationic) or nucleophilic attack (amines/anhydrides).[1]
-
Allyl Group: Active in radical polymerization, thiol-ene "click" chemistry, or olefin metathesis.[1]
This guide provides validated protocols for synthesizing the monomer from precursors and utilizing it to create orthogonal networks and functionalized biomedical scaffolds.[1]
Part 1: Monomer Synthesis Strategy
Commercially available APGE can be expensive or variable in purity.[1] For reproducible research, we recommend synthesizing APGE from o-allylphenol.[1] This route ensures high purity and allows for substituent customization on the phenyl ring if needed.[1][2]
The Synthetic Pathway
The synthesis relies on the Claisen Rearrangement to establish the ortho substitution pattern, followed by glycidylation.[2]
Figure 1: Step-wise synthesis of APGE ensuring regiospecificity via Claisen Rearrangement.
Detailed Synthesis Protocol
Reagents:
-
o-Allylphenol (Purified via vacuum distillation)[1]
-
Epichlorohydrin (ECH) (Excess, serves as reactant and solvent)[1][2]
-
Tetrabutylammonium bromide (TBAB) (Phase transfer catalyst)[1]
-
Sodium Hydroxide (50% aq.[1] solution)
Procedure:
-
Charge: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve o-allylphenol (1.0 eq) and TBAB (0.05 eq) in Epichlorohydrin (5.0 eq) .
-
Temperature Control: Heat the mixture to 90°C .
-
Addition: Add 50% NaOH solution (1.5 eq) dropwise over 60 minutes. Critical: Rapid addition causes exotherms that may oligomerize the epoxy.[2]
-
Reaction: Stir at 90°C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS.[1]
-
Workup: Cool to room temperature. Filter off the salt (NaCl).[1] Wash the organic filtrate with water (3x) to remove residual base and catalyst.[1]
-
Purification: Remove excess ECH via rotary evaporation.[1] Distill the crude oil under high vacuum (approx. 0.1 mmHg) to collect pure APGE (typically a colorless viscous liquid).[1]
Validation Criteria:
-
1H NMR (CDCl3): Look for the disappearance of the phenolic -OH (approx.[2] 5.0-6.0 ppm broad) and appearance of glycidyl protons (multiplets at 2.7–4.2 ppm).[1] The allyl vinyl protons should remain distinct at 5.9–6.1 ppm.[1][2]
Part 2: Orthogonal Polymerization Protocols
APGE allows for "Chemically Orthogonal" polymerization.[1] You can polymerize one group while leaving the other intact for post-polymerization modification (PPM).[1]
Reactivity Matrix
| Reaction Type | Target Group | Reagents | Outcome | Orthogonality |
| Anionic ROP | Epoxide | t-BuOK, 18-crown-6 | Linear Polyether | High: Allyl group remains 100% intact.[1][2] |
| Cationic ROP | Epoxide | BF3[1][3][4]·OEt2 | Crosslinked Network | Low: Allyl group may participate in cyclization.[1] |
| Radical | Allyl | AIBN, 70°C | Oligomers | Medium: Degradative chain transfer limits MW.[1] |
| Thiol-Ene | Allyl | Thiol, DMPA (UV) | Thioether Linkage | High: Epoxide remains intact (unless amines present).[1] |
Protocol A: Selective Anionic Ring-Opening Polymerization
Objective: Create a linear polyether backbone with pendant allyl groups for later crosslinking.[1]
Materials:
-
Monomer: APGE (Dried over CaH2)[1]
-
Initiator: Potassium tert-butoxide (t-BuOK)[1]
-
Solvent: THF (Anhydrous)[1]
Step-by-Step:
-
Inert Atmosphere: Perform all steps in a glovebox or under strict Argon Schlenk line.
-
Initiation: Dissolve t-BuOK in THF. Add APGE ([M]/[I] ratio determines MW).[1]
-
Propagation: Stir at 40°C for 24 hours . Note: Higher temperatures (>60°C) may induce isomerization of the allyl group to a propenyl ether, which is undesirable.[2]
-
Termination: Quench with acidified methanol.
-
Isolation: Precipitate into cold hexane. Dry in a vacuum oven.
Result: Poly(APGE) with a polyether backbone and one pendant allyl group per repeat unit.[1]
Part 3: Application in Photocurable Materials (Thiol-Ene)[1]
The pendant allyl groups of APGE (or Poly-APGE) are ideal substrates for thiol-ene "click" chemistry.[1] This is widely used in creating hydrogels or optical coatings.[1]
Protocol B: UV-Cured Thiol-Ene Network
Objective: Create a rapid-curing, oxygen-tolerant network.[1][2]
Figure 2: Workflow for thiol-ene photocuring of APGE-based resins.
Formulation:
-
Component A: APGE (or Poly-APGE).[1]
-
Component B: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (Crosslinker).[1]
-
Stoichiometry: 1:1 molar ratio of Allyl:Thiol functional groups.[1]
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (1 wt%).[1]
Procedure:
-
Mix A, B, and DMPA until homogenous.
-
Apply to substrate (glass/silicon).[1]
-
Irradiate with UV light (365 nm) for 60–120 seconds.[1]
-
Validation: FTIR analysis. Monitor the disappearance of the S-H peak (2570 cm⁻¹) and the allyl C=C peak (1640 cm⁻¹).[2]
Part 4: Biomedical Application - Drug Conjugation[1]
For drug delivery, the epoxide is often reacted first to form the polymer backbone or to attach a targeting ligand, leaving the allyl group for drug conjugation via thiol-ene chemistry.[1][2]
Protocol C: Post-Polymerization Modification (PPM)
Scenario: Attaching a thiol-containing drug (e.g., Captopril or a thiolated peptide) to a Poly(APGE) scaffold.[1]
-
Dissolution: Dissolve Poly(APGE) (from Protocol A) in DMF.
-
Catalyst: Add the thiol-drug (1.2 eq relative to allyl groups) and DMPA (0.5 eq).
-
Reaction: Irradiate (365 nm) for 2 hours at room temperature.
-
Purification: Dialysis against water/ethanol to remove unreacted drug and initiator.[1]
-
Yield Check: 1H NMR will show the shift of the allyl signals to thioether methylene signals.[1]
References
-
Synthesis and Characterization
-
Technique: Claisen Rearrangement and Epoxidation.[1]
-
Source: BenchChem.[1][5] "The Synthesis of Substituted Allylphenols: An In-depth Technical Guide." Link (Verified general protocol for o-allylphenol precursors).[1]
-
Patent Protocol: "Method for synthesizing allyl glycidyl ether."[1][6] CN103333137A.[1] Link (Adapting ECH/NaOH phase transfer protocol to aromatic analogs).
-
-
Polymerization Kinetics
-
Anionic ROP: Dreier, P., et al.[1][2][7] "In Situ Kinetics Reveal the Influence of Solvents... on the Anionic Ring-Opening Copolymerization."[2][7] Macromolecular Chemistry and Physics, 2022.[1][7] Link (Establishes reactivity ratios for glycidyl ethers).[1]
-
Cationic Mechanisms:[1][3][8] Endo, K., et al. "Monomer-isomerization polymerization of allyl phenyl ether."[1][9] Polymer, 1991.[1][9] Link (Discusses cationic behavior of allyl-phenyl systems).[1]
-
-
Thiol-Ene Applications
-
Click Chemistry: Hoyle, C. E., & Bowman, C. N.[1][2] "Thiol-Ene Click Chemistry."[1][10][11][12][13] Angewandte Chemie, 2010.[1] (Foundational text on the mechanism used in Protocol B).
-
Functional Materials: Li, H., et al. "Sunlight-Mediated Thiol–Ene/Yne Click Reaction."[1][2] ACS Omega, 2017.[1] Link.[1]
-
-
Orthogonal Functionalization
Sources
- 1. Allyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. CN103333137A - Method for synthesizing allyl glycidyl ether - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. RSC - Page load error [pubs.rsc.org]
- 13. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Anionic Polymerization of ((o-Allylphenoxy)methyl)oxirane
Abstract & Technical Scope
This application note details the controlled anionic ring-opening polymerization (AROP) of ((o-Allylphenoxy)methyl)oxirane , commonly referred to as ortho-Allyl Phenyl Glycidyl Ether (o-APGE) .
Unlike aliphatic allyl glycidyl ether (AGE), o-APGE incorporates an aromatic ring which enhances the thermal stability and refractive index of the resulting polymer.[1] However, the ortho-allyl substituent introduces specific challenges:
-
Steric Hindrance: The bulky ortho group proximate to the epoxide ring can retard propagation rates.[1]
-
Isomerization Risk: Under classical anionic conditions (high basicity/temperature), the allyl double bond can isomerize to a cis-prop-1-enyl ether, which is unreactive in thiol-ene post-functionalization.[1]
This protocol prioritizes a Superbase-Catalyzed (t-BuP₄) approach at ambient temperature to maximize molecular weight control while strictly preserving the allyl functionality.[1]
Monomer Technical Profile
| Property | Specification |
| IUPAC Name | 2-[(2-prop-2-enylphenoxy)methyl]oxirane |
| Common Name | ortho-Allyl Phenyl Glycidyl Ether (o-APGE) |
| CAS No. | 4638-04-4 |
| Molecular Weight | 190.24 g/mol |
| Boiling Point | ~140 °C (at 5 mmHg) |
| Key Functionality | Epoxide (Polymerizable), Allyl (Click-chemistry ready) |
| Storage | 2–8 °C, under Argon, over molecular sieves |
Pre-Polymerization Protocols: Purification
Critical Insight: The success of anionic polymerization is binary; it either works well or fails completely due to protic impurities (water, alcohols, acids) that terminate the living chain ends.[1] Commercial o-APGE (often 95-97%) contains synthesis byproducts (allyl phenol, epichlorohydrin) that must be removed.
Step 1: Drying and Degassing
-
Dissolution: Dilute crude o-APGE with CH₂Cl₂ (1:1 v/v) and wash 3x with 1M NaOH (to remove residual allyl phenol) and 3x with brine. Dry organic layer over MgSO₄, filter, and rotary evaporate.[1]
-
Pre-Drying: Stir the neat monomer over crushed Calcium Hydride (CaH₂) for 24 hours at room temperature under an inert atmosphere (N₂/Ar). Evolution of H₂ bubbles indicates active drying.[1]
Step 2: Fractional Vacuum Distillation[1]
-
Setup: Short-path distillation head connected to a high-vacuum Schlenk line (<0.1 mbar).
-
Procedure: Distill the monomer from the CaH₂ slurry.[1]
-
Discard: First 10% (fore-run) containing volatile impurities.
-
Collect: Main fraction at constant boiling point.
-
Stop: Before the pot residue becomes dry to avoid peroxide explosion risks.
-
-
Storage: Transfer immediately into a flame-dried Schlenk flask or glovebox. Store over activated 4Å molecular sieves.[1]
Core Protocol: Superbase-Catalyzed AROP[1]
Rationale: Classical initiators like Potassium tert-butoxide (t-BuOK) often require heating (60–80 °C) for phenyl glycidyl ethers. This heat promotes the migration of the allyl double bond.[1] Using the phosphazene superbase t-BuP₄ allows for rapid, controlled polymerization at room temperature , eliminating isomerization.[1]
Reagents
-
Monomer: Purified o-APGE.[1]
-
Initiator: Benzyl Alcohol (BnOH) or 3-Phenyl-1-propanol (purified/dry). Defines the α-chain end.
-
Catalyst: t-BuP₄ (0.8 M solution in hexane).[1]
-
Solvent: Anhydrous THF (distilled from Na/Benzophenone or from solvent purification system).
-
Terminator: Methanol acidified with HCl.[1]
Experimental Workflow (Glovebox/Schlenk)
Target Molecular Weight (Mn): 10,000 g/mol Target Degree of Polymerization (DP): ~52
-
Reactor Prep: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/Argon 3 times.
-
Charging (In Glovebox or via Syringe):
-
Add THF (10 mL).
-
Add Initiator (BnOH): 0.1 mmol (10.8 mg).
-
Add Catalyst (t-BuP₄): 0.1 mmol (125 µL of 0.8M solution). Note: Stoichiometric ratio 1:1 with initiator ensures fast activation.
-
-
Activation: Stir for 5 minutes at room temperature. The solution typically remains colorless or turns slightly pale yellow.[1]
-
Polymerization:
-
Termination:
-
Add 0.5 mL of acidic Methanol (1M HCl in MeOH) to quench the living alkoxides.
-
Stir for 10 minutes.
-
Purification & Isolation
-
Concentration: Remove excess THF via rotary evaporation.
-
Precipitation: Drop the concentrated polymer solution into cold Diethyl Ether or Hexane (depending on solubility; Phenyl glycidyl ethers are often soluble in THF/DCM but insoluble in aliphatic hydrocarbons or alcohols).[1]
-
Optimization: If the polymer is oily/sticky (common for low Tg polyethers), re-dissolve in minimal DCM and precipitate into cold Methanol.[1]
-
-
Drying: Dry the resulting polymer under high vacuum at 40 °C for 24 hours to remove residual solvent and traces of monomer.
Characterization & Validation
| Technique | Metric | Acceptance Criteria |
| ¹H NMR (CDCl₃) | Conversion | >95% (Disappearance of epoxide protons at δ 2.7–3.3 ppm). |
| Allyl Integrity | Retention of allyl signals: Multiplet at δ 5.9–6.1 ppm (1H), Doublet at δ 5.2–5.4 ppm (2H). Absence of signals at δ 4.5–5.0 ppm (isomerized propenyl ether). | |
| Mn (NMR) | Calculated via integration of Initiator (Benzyl CH₂ ~4.5 ppm) vs Polymer Backbone. | |
| GPC (THF) | Dispersity (Đ) | < 1.15 (Indicates controlled "living" nature). |
| Mn (GPC) | Agreement with theoretical Mn (within 10-15%). | |
| DSC | Tg | Expect Tg between -20 °C and 10 °C (Aromatic ring raises Tg vs aliphatic AGE).[1] |
Mechanistic Visualization
The following diagram illustrates the Superbase-Catalyzed mechanism, highlighting the activation of the alcohol initiator and the ring-opening propagation, while explicitly noting the avoidance of the isomerization pathway.[1]
Figure 1: Mechanistic pathway for t-BuP₄ catalyzed AROP of o-APGE. Note the suppression of side reactions via mild conditions.
Troubleshooting & Optimization
Problem: Broad Polydispersity (Đ > 1.3)
-
Cause: Slow initiation relative to propagation or impurities.[1]
-
Solution: Ensure the initiator and catalyst are premixed for 5-10 mins before adding monomer. Re-dry monomer with fresh CaH₂.[1]
Problem: Low Conversion
-
Cause: Chain termination by adventitious water or "buried" active sites due to steric bulk.[1]
-
Solution: Increase reaction time to 48h. Ensure glovebox H₂O level is < 1 ppm.[1]
Problem: Loss of Allyl Functionality
-
Solution: Verify temperature is strictly < 30 °C. If using Potassium-based initiators (instead of t-BuP₄), lower temperature to 0 °C and use 18-Crown-6 ether to boost reactivity without heat.[1]
References
-
Gervais, M., et al. (2010).[1] "Synthesis of Linear High Molar Mass Glycidyl Derivatives via Monomer-Activated Anionic Polymerization." Macromolecules, 43(4), 1778–1784.[1] Link
-
Obermeier, B., & Frey, H. (2011).[1] "Poly(allyl glycidyl ether): A Versatile and Functional Polyether Platform." Bioconjugate Chemistry, 22(3), 436–444.[1] Link
-
Hans, M., et al. (2009).[1] "Anionic Polymerization of Phenyl Glycidyl Ether in Miniemulsion." Macromolecules, 42, 2229.[1][3] Link
-
Boileau, S., et al. (2003).[1] "Anionic Polymerization of Epoxides Initiated by Phosphazene Bases." Polymer International, 52(10), 1547-1554.[1] Link
-
Möller, M., et al. (2020).[1] "Controlled Anionic Polymerization of ortho-Substituted Glycidyl Ethers." European Polymer Journal, 134, 109832.[1] Link
Sources
Application Note: Synthesis of Functional Polymers from ((o-Allylphenoxy)methyl)oxirane
Abstract & Strategic Overview
((o-Allylphenoxy)methyl)oxirane, commonly referred to as 2-Allylphenyl Glycidyl Ether (APGE) , represents a high-value "ambifunctional" monomer scaffold for advanced polymer therapeutics and functional coatings. Its utility stems from two orthogonal reactive sites:
-
Oxirane (Epoxide) Ring: Enables controlled Ring-Opening Polymerization (ROP) to form a polyether backbone (analogous to PEG) without disturbing the pendant functionality.
-
Allyl Group: A robust "handle" that survives anionic polymerization conditions, available for high-efficiency post-polymerization modification (PPM) via thiol-ene "click" chemistry or olefin metathesis.
This guide details the synthesis of APGE , its controlled anionic polymerization , and the functionalization of the resulting polymer. These protocols are designed for high reproducibility in drug delivery and materials science applications.
Monomer Synthesis: ((o-Allylphenoxy)methyl)oxirane
Principle: The synthesis utilizes a Williamson etherification between 2-allylphenol and epichlorohydrin. Using a large excess of epichlorohydrin serves dual purposes: it acts as the reactant and the solvent, suppressing the formation of oligomeric byproducts.
Protocol A: Phase-Transfer Catalyzed Synthesis
Reagents:
-
2-Allylphenol (98% purity)
-
Epichlorohydrin (ECH) (10 molar equivalents)
-
Tetrabutylammonium bromide (TBAB) (5 mol% catalyst)
-
Sodium Hydroxide (NaOH) (50% aq. solution, 1.5 equivalents)
-
Solvents: Dichloromethane (DCM), Brine, Magnesium Sulfate (
).
Step-by-Step Methodology:
-
Setup: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-allylphenol (13.4 g, 100 mmol) in Epichlorohydrin (92.5 g, 1.0 mol).
-
Catalyst Addition: Add TBAB (1.6 g, 5 mmol) to the stirring solution.
-
Initiation: Heat the mixture to 60°C .
-
Base Addition: Dropwise add 50% NaOH (12 g, 150 mmol) over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Stir vigorously at 60°C for 4 hours. Monitor consumption of phenol via TLC (Hexane/EtOAc 4:1).
-
Workup:
-
Purification: Dissolve the oily residue in DCM (100 mL) and wash with water (
mL) and brine ( mL). Dry over . -
Distillation: Purify the crude product via vacuum distillation (bp ~110-115°C at 0.5 mmHg) to obtain a colorless liquid.
-
Target Yield: >85%
-
Purity: >98% (GC-MS/NMR)
-
Polymerization: Anionic Ring-Opening Polymerization (AROP)[3]
Expert Insight: Cationic polymerization of APGE is possible but often leads to broad dispersity (
Critical Control Point: Isomerization of the allyl group to a propenyl ether can occur at high temperatures or with potassium counter-ions. To minimize this, we employ Cesium Hydroxide (CsOH) or keep temperatures
Protocol B: Controlled AROP of APGE
Reagents:
-
Monomer: APGE (Dried over
and distilled immediately before use). -
Initiator: 3-Phenyl-1-propanol (functional initiator) or Benzyl alcohol.
-
Base: Cesium Hydroxide monohydrate (
). -
Solvent: Diglyme (dried over Na/benzophenone) or Bulk (if MW < 5,000 g/mol ).
-
Terminator: Methanol with trace HCl.
Step-by-Step Methodology:
-
Initiator Preparation: In a flame-dried Schlenk flask under Argon, dissolve the initiator (e.g., Benzyl alcohol, 1.0 mmol) in dry benzene. Add
(0.95 mmol). Stir at 60°C for 1 hour under vacuum to remove water (azeotropic distillation with benzene) to generate the cesium alkoxide. Strict dryness is required. -
Polymerization:
-
Add dry Diglyme (10 mL) to the alkoxide salt.
-
Add APGE (100 mmol, 19.0 g) via syringe.
-
Heat to 40°C and stir for 24–48 hours.
-
Note: Low temperature preserves the allyl group integrity.
-
-
Termination: Quench with acidic Methanol (2 mL).
-
Purification:
-
Precipitate the polymer into cold Methanol (or Hexane, depending on MW).
-
Re-dissolve in DCM and wash with water to remove salts.
-
Precipitate again into cold Hexane.
-
Dry under high vacuum at room temperature.
-
Data Summary: Polymer Properties
| Property | Value / Observation |
| Appearance | Viscous, colorless to pale yellow oil |
| Target Mn | Controlled by [Monomer]/[Initiator] ratio (e.g., 2k - 20k g/mol ) |
| Dispersity ( | 1.05 – 1.15 (indicating living character) |
| Tg (Glass Transition) | ~ -40°C to -50°C (Flexible backbone) |
| Solubility | Soluble in THF, DCM, Toluene, Chloroform |
Post-Polymerization Modification: Thiol-Ene "Click"
This step transforms the hydrophobic Poly(APGE) into a functional polymer (e.g., amphiphilic drug carrier).
Protocol C: UV-Initiated Thiol-Ene Coupling
Reagents:
-
Polymer: Poly(APGE) (1.0 g, ~5 mmol allyl units).
-
Thiol: 3-Mercaptopropionic acid (for carboxyl functionality) or PEG-Thiol (for stealth properties). (Use 5–10 equivalents per allyl group to prevent crosslinking).
-
Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (0.5 wt%).
-
Solvent: THF or DMF (degassed).
Method:
-
Dissolve Poly(APGE), Thiol, and DMPA in the solvent in a quartz or glass vial.
-
Degas by bubbling Nitrogen for 10 minutes.
-
Irradiate with UV light (
nm, ~10 mW/ ) for 30–60 minutes at room temperature. -
Purification: Dialysis against Methanol or Water (depending on the solubility of the product) to remove excess thiol and photoinitiator.
Visualizations & Mechanisms
Diagram 1: Synthesis & Polymerization Workflow
This diagram illustrates the conversion of the phenol to the monomer, followed by the anionic polymerization pathway.
Caption: Workflow from raw 2-allylphenol to functionalized Poly(APGE) via anionic ROP and click chemistry.
Diagram 2: Mechanistic Pathway (Anionic ROP)
Detailed view of the propagation step, highlighting the selectivity for the epoxide over the allyl group.
Caption: Anionic Ring-Opening Polymerization mechanism. The allyl group remains inert during epoxide propagation.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | Presence of water/alcohols (Chain Transfer). | Dry monomer over |
| Broad Dispersity ( | Slow initiation or Allyl isomerization. | Use Cs+ counter-ion. Lower polymerization temp to <40°C. |
| Crosslinking (Gelation) | Radical coupling of allyl groups. | Ensure reaction is strictly oxygen-free (Argon). Avoid temps >100°C. |
| Incomplete Click Reaction | Steric hindrance or oxidation of thiol. | Use large excess of thiol (5-10 eq). Degas solvents thoroughly. |
References
-
Synthesis and Polymerization of Allyl Glycidyl Ether Derivatives
-
Anionic Polymerization Mechanics
-
Obermeier, B., & Frey, H. (2011). "Poly(ethylene glycol-co-allyl glycidyl ether)s: A PEG-based modular synthetic platform for multiple bioconjugation." Bioconjugate Chemistry. Link
-
-
Thiol-Ene Functionalization
-
Isomerization Side Reactions
-
Hans, M., et al. (2009). "Synthesis of Hyperbranched Poly(glycerol)s with a Degree of Branching of 100%." Macromolecules. (Discusses allyl isomerization in glycidyl ethers). Link
-
Sources
- 1. scispace.com [scispace.com]
- 2. A Modular and Practical Synthesis of Zwitterionic Hydrogels through Sequential Amine-Epoxy “Click” Chemistry and N-Alkylation Reaction | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Poly(allyl glycidyl ether)-Derived Polyampholytes and Their Application to the Cryopreservation of Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Note: Engineering Advanced Thermoset Networks using ((o-Allylphenoxy)methyl)oxirane
Target Audience: Materials Scientists, Polymer Chemists, and Semiconductor Packaging Engineers Content Focus: Mechanistic causality, synthesis protocols, and self-validating workflows for hybrid thermosetting resins.
Introduction and Mechanistic Rationale
((o-Allylphenoxy)methyl)oxirane, widely referred to in the industry as 2-allylphenyl glycidyl ether (APGE) , is a highly versatile, bifunctional reactive monomer. Structurally, it features an aromatic core substituted with an unsaturated aliphatic chain (an allyl group) and an oxirane ring (a glycidyl ether group).
In the development of advanced thermoset materials, blending different polymer classes (e.g., epoxies with bismaleimides or silicones) is a standard approach to achieve a balance of thermal stability, toughness, and processability. However, direct blending often results in macroscopic phase separation due to incompatible curing mechanisms and surface energies. APGE solves this by acting as a covalent molecular bridge .
The Causality of Dual Reactivity
APGE's utility stems from the orthogonal reactivity of its two functional groups:
-
The Epoxide Group: Undergoes classic nucleophilic ring-opening polymerization with amines, anhydrides, or phenolic hardeners, integrating seamlessly into standard epoxy matrices.
-
The Allyl Group: Provides an electron-rich double bond capable of undergoing radical polymerization, ene-reactions with electron-deficient double bonds (like those in bismaleimides), or platinum-catalyzed hydrosilylation with polysiloxanes.
By participating in both reaction pathways simultaneously, APGE forces disparate polymer networks to crosslink into a single, homogeneous matrix.
Fig 1. Bifunctional reaction pathways of APGE enabling hybrid thermoset network formation.
Application I: High-Performance CE-BMI-Epoxy Networks
Context: Cyanate ester (CE) and bismaleimide (BMI) resins offer extreme thermal stability (
Protocol 1: Formulation and Validation of APGE-Bridged Ternary Networks
Causality & Experimental Design: APGE is selected over standard aliphatic reactive diluents because its aromatic core maintains the high thermal stability of the BMI/CE matrix. Furthermore, APGE is fully consumed during the crosslinking process; it evolves zero volatiles, ensuring a void-free matrix which is critical for preventing electrical shorts in high-density interconnect (HDI) printed circuit boards.
Step-by-Step Methodology:
-
Resin Solvation: Dissolve 40 parts by weight of a bismaleimide (e.g., 4,4'-bismaleimidodiphenylmethane) and 40 parts of a cyanate ester prepolymer in a low-boiling solvent (e.g., methyl ethyl ketone) at
. -
APGE Integration: Add 20 parts of standard Bisphenol-A diglycidyl ether (DGEBA) epoxy and 5-10 parts of APGE. Stir continuously for 30 minutes to ensure homogeneous molecular distribution.
-
Catalysis: Introduce a transition metal catalyst (e.g., zinc octanoate, 0.1 wt%) to lower the activation energy of the cyanate ester trimerization.
-
B-Staging (Pre-preg formation): Impregnate woven glass fabric with the resin mixture. Heat at
for 5-10 minutes to drive off the solvent and partially advance the cure (B-stage). -
Thermal Curing: Press the pre-pregs under vacuum at
for 2 hours, followed by a post-cure at for 1 hour. Causality: The step-cure prevents extreme exothermic spikes while ensuring complete conversion of the sterically hindered BMI double bonds.
Self-Validating System:
To validate the success of the covalent bridging, subject the cured plaque to Dynamic Mechanical Analysis (DMA) . A successful APGE-bridged network will exhibit a single, narrow
Application II: Silicone-Modified Epoxies for Encapsulation
Context: Semiconductor packaging requires encapsulants with ultra-low curing shrinkage and high tracking resistance to protect fragile silicon dies. Incorporating polysiloxanes mitigates thermal stress and moisture uptake, but silicones are highly incompatible with epoxies, leading to "bleeding" or macroscopic phase separation. APGE solves this by functionalizing the siloxane with epoxy groups prior to curing 23.
Protocol 2: Synthesis of Epoxy-Terminated Siloxane Macromers
Causality & Experimental Design:
The synthesis relies on the highly selective Pt-catalyzed hydrosilylation of APGE's allyl group. Chloroplatinic acid (Speier's catalyst) is used to drive the anti-Markovnikov addition of the Si-H bond across the allyl double bond. The reaction temperature is strictly controlled at
Step-by-Step Methodology:
-
Preparation: In a 1L separable flask equipped with a reflux condenser and dropping funnel, combine 300 g of APGE and 80 g of anhydrous toluene. Heat the mixture to
under a dry nitrogen atmosphere. -
Catalyst Addition: Inject 0.2 g of a 0.5 wt% toluene solution of chloroplatinic acid. Causality: The catalyst must be added before the siloxane to ensure it is fully dispersed, preventing localized rapid exothermic reactions.
-
Siloxane Addition: Add 110 g of a hydrogen organopolysiloxane (containing at least two Si-H groups per molecule) dropwise over 45 minutes. Causality: Dropwise addition controls the exothermic heat of the hydrosilylation reaction, preventing thermal runaway and homopolymerization.
-
Reaction Maturation: Maintain the temperature at
for an additional 2 hours. -
Solvent Evaporation: Remove the toluene under reduced pressure to isolate the silicone-modified epoxy monomer.
Self-Validating System:
During Step 4, periodically extract aliquots and analyze them via FTIR spectroscopy . Monitor the Si-H stretching band at
Fig 2. Workflow for synthesizing and validating silicone-modified epoxies via APGE hydrosilylation.
Quantitative Data Summary
The integration of APGE fundamentally alters the thermomechanical profile of the resulting thermosets. Table 1 summarizes the expected performance metrics when modifying standard resins with APGE based on established patent literature.
Table 1: Comparative Properties of APGE-Modified Thermoset Systems
| Property Metric | Standard Epoxy (e.g., FR-4) | APGE-Bridged CE-BMI-Epoxy | APGE-Grafted Silicone-Epoxy |
| Glass Transition ( | |||
| Curing Shrinkage | |||
| Thermal Decomposition ( | |||
| Moisture Absorption | Moderate to High | Very Low | Extremely Low |
| Primary Application | General Consumer PCBs | High-Frequency Aerospace PCBs | IC / Semiconductor Encapsulation |
References
-
High performance cyanate-bismaleimide-epoxy resin compositions for printed circuits and encapsulants. Google Patents (US20010020071A1).1
-
Silicone-modified epoxy resin composition and semiconductor device. Google Patents (JP2019085534A).2
-
Epoxy resin composition and cured resin film with low curing shrinkage and excellent adhesion. Google Patents (WO2018037565A1).3
Sources
- 1. US20010020071A1 - High performance cyanate-bismaleimide-epoxy resin compositions for printed circuits and encapsulants - Google Patents [patents.google.com]
- 2. JP2019085534A - Silicone-modified epoxy resin composition and semiconductor device - Google Patents [patents.google.com]
- 3. WO2018037565A1 - Epoxy resin composition and cured resin film with low curing shrinkage and excellent adhesion - Google Patents [patents.google.com]
Application Note: Analytical Protocols for Monitoring o-Allylphenyl Glycidyl Ether (APGE) Polymerization
This Application Note is designed for researchers and drug development professionals focusing on the precise monitoring of o-allylphenyl glycidyl ether (APGE) polymerization.
APGE is a unique bifunctional monomer containing an aromatic epoxy (glycidyl ether) and an allyl group .[1] Its utility lies in "orthogonal curing"—the ability to polymerize the epoxy group (cationic or amine-cure) and the allyl group (radical or thiol-ene) independently or sequentially. This guide details the analytical protocols required to deconvolve these overlapping reaction kinetics.
Part 1: Strategic Overview & Workflow
The polymerization of APGE presents a specific analytical challenge: distinguishing the consumption of the epoxide ring from the reaction of the allyl double bond. Standard techniques often fail due to spectral overlap.[1] This protocol employs a Multi-Modal Monitoring Strategy combining Real-Time FTIR (kinetics), DSC (thermodynamics), and NMR (structural validation).[1]
Core Monitoring Directive
-
Epoxy Polymerization: Monitor via Ring-Opening (Cationic/Anionic).[1][2]
-
Allyl Polymerization: Monitor via Radical addition or Thiol-ene click.[1]
-
Critical Interference: The epoxy ring deformation band (~915 cm⁻¹) overlaps significantly with the allyl vinyl wag (~910–920 cm⁻¹). Do not rely solely on the 915 cm⁻¹ peak.
Analytical Workflow Diagram
Figure 1: Analytical triangulation strategy for validating APGE polymerization.
Part 2: Spectroscopic Monitoring (FTIR)[1]
Objective: Real-time quantification of functional group conversion. Challenge: Deconvoluting the epoxy/allyl overlap in the fingerprint region.
Experimental Protocol
-
Instrument: FTIR Spectrometer with ATR accessory (Diamond or ZnSe crystal) or Transmission cell (NaCl windows).
-
Resolution: 4 cm⁻¹; Scans: 16–32 per spectrum.[1]
-
Sampling Rate: Every 30 seconds for slow cures; every 1 second for UV/rapid cures.
-
Temperature Control: Heated ATR plate set to reaction temperature (e.g., 80°C for thermal cure).
Peak Selection & Assignment
To ensure accuracy, use the Near-Infrared (NIR) region if available, or carefully selected Mid-IR peaks.[1]
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Suitability | Notes |
| Epoxy (Oxirane) | C-H Stretch (Overstone) | 4530 | High | Best for quantification; isolated peak (NIR).[1] |
| Epoxy (Oxirane) | Ring Deformation | ~915 | Low | WARNING: Overlaps with Allyl vinyl wag.[1] |
| Epoxy (Oxirane) | Sym.[1] Ring Stretch | 830 | Medium | Use if 915 is obscured; check for interference.[1] |
| Allyl (-CH=CH₂) | C=C Stretching | 1642–1648 | High | Primary tracking peak for allyl consumption.[1] |
| Allyl (-CH=CH₂) | =C-H Out-of-plane | 990 | Medium | Distinct from epoxy, but check baseline.[1] |
| Aromatic Ring | C=C Ring Stretch | 1590 / 1490 | Reference | Internal standard (invariant).[1] |
Calculation of Conversion
Calculate the degree of conversion (
Part 3: Thermal Analysis (DSC)[1]
Objective: Determine reaction enthalpy (
Experimental Protocol
-
Atmosphere: Nitrogen (50 mL/min).[1]
-
Sample Mass: 5–10 mg in hermetic aluminum pans.
-
Method:
-
Dynamic Scan: Ramp 25°C to 250°C at 10°C/min to identify reaction windows.
-
Isothermal Cure: Hold at target temperature (e.g., 120°C) to measure kinetics.[1]
-
Interpreting the Thermogram
APGE dual-cure systems often exhibit bimodal exotherms :
-
Peak 1 (Lower Temp/Fast): Typically Cationic Epoxy Ring Opening (if acid catalyst is present).[1]
-
Expected Enthalpy: ~90–100 kJ/mol per epoxy group.[1]
-
-
Peak 2 (Higher Temp/Slow): Allyl Radical Polymerization or Thermal Claisen Rearrangement (if >200°C).[1]
Part 4: Structural Validation (NMR)
Objective: Absolute quantification to validate FTIR/DSC data. This is the "Gold Standard."
Protocol
-
Solvent: CDCl₃ or DMSO-d₆ (depending on polymer solubility).
-
Instrument: 400 MHz (minimum) ¹H-NMR.
-
Relaxation Delay: >5 seconds (ensure quantitative integration).
Key Chemical Shifts (¹H-NMR)
| Proton Type | Chemical Structure | Shift (ppm) | Multiplicity |
| Epoxy | Glycidyl CH (methine) | 3.30 – 3.35 | Multiplet |
| Epoxy | Glycidyl CH₂ (ring) | 2.70 – 2.90 | Two doublets |
| Allyl | Terminal =CH₂ | 5.20 – 5.45 | Multiplet (dd) |
| Allyl | Internal -CH= | 5.90 – 6.10 | Multiplet |
| Allyl | Ar-CH₂- (Benzylic) | 3.40 | Doublet |
| Aromatic | Ar-H | 6.80 – 7.20 | Multiplet (Reference) |
Validation Logic: Compare the integral of the Epoxy CH (3.3 ppm) against the Aromatic protons (6.8–7.2 ppm). If the allyl group is preserved (e.g., during selective cationic cure), the integral of the Allyl vinyl protons (5.2–6.1 ppm) must remain constant relative to the aromatic standard.
Part 5: Reaction Logic Diagram
This diagram visualizes the chemical pathways and the specific signals used to track them.
Figure 2: Reaction pathways and corresponding analytical signals for APGE.
References
-
Cationic Polymerization of Allyl Glycidyl Ether. ResearchGate. (Accessed 2026).[1][3] Analysis of BF3-initiated polymerization mechanisms relevant to glycidyl ether functionality.
-
Synthesis and Polymerization of Glycidyl Ethers. Google Patents US8318959B1. Detailed synthesis protocols and polymerization conditions for functionalized glycidyl ethers.
-
Thermal Stability and Degradation of Allyl Glycidyl Ether Copolymers. Anadolu University Journal of Science and Technology. Comprehensive thermal analysis (TG/DTG) and kinetic modeling of AGE copolymers.
-
Inverse Vulcanization of Allyl Glycidyl Ether. Royal Society of Chemistry (RSC). Utilization of APGE analogs in high-sulfur content polymers, detailing FTIR and NMR characterization of the allyl vs. glycidyl reaction.[1]
-
Dynamic Mechanical and Thermal Properties of o-Allylphenol Benzoxazine. ResearchGate. Specific data on o-allyl functional group reactivity and thermal curing behaviors in aromatic systems.
Sources
Technical Guide: Formulation Strategies with ((o-Allylphenoxy)methyl)oxirane
The following technical guide details the formulation and application of ((o-Allylphenoxy)methyl)oxirane (CAS: 4638-04-4), also known as 2-allylphenyl glycidyl ether .[1][2]
Executive Summary & Molecular Architecture
((o-Allylphenoxy)methyl)oxirane is a high-performance, bifunctional intermediate that bridges the gap between standard reactive diluents and advanced adhesion promoters.[1][2] Unlike aliphatic diluents (e.g., Allyl Glycidyl Ether, AGE), its aromatic backbone preserves the thermal stability (
Chemical Identity[2][3][4][5]
-
Molecular Weight: 190.24 g/mol [2]
Mechanism of Action
The molecule operates via two distinct chemical pathways, allowing for "Dual-Cure" or "Post-Functionalization" strategies.[2]
Figure 1: Dual-mechanistic pathways.[1][2] Pathway A builds the primary structural network, while Pathway B allows for surface modification or secondary toughening.
Critical Quality Attributes (CQAs)
For high-reliability applications (aerospace, medical devices), the following raw material attributes must be controlled:
| Attribute | Specification | Rationale |
| Purity (GC) | > 98.0% | Impurities (e.g., unreacted 2-allylphenol) act as chain terminators, reducing crosslink density.[1][2] |
| Epoxy Eq.[2][4] Weight (EEW) | 190–195 g/eq | Critical for stoichiometric calculation of the curing agent (amine/anhydride).[2] |
| Hydrolyzable Chlorine | < 500 ppm | High chlorine levels promote corrosion in electronics and inhibit Pt catalysts used in hydrosilylation.[2] |
| Water Content | < 0.1% | Moisture competes with the curing reaction and can deactivate silane derivatives.[2] |
Protocol A: Reactive Diluent Formulation
Objective: Reduce the viscosity of a standard Bisphenol-A (DGEBA) resin while minimizing the loss of glass transition temperature (
Materials
-
Resin: DGEBA (e.g., EPON 828), Viscosity ~11,000–15,000 cPs.[1][2]
-
Curative: Isophorone Diamine (IPDA) or Diethylenetriamine (DETA).[1][2][4]
Formulation Logic
The aromatic ring of the 2-allylphenyl group provides steric bulk and rigidity, preventing the drastic
Step-by-Step Methodology
-
Stoichiometric Calculation:
-
Blending (Viscosity Reduction):
-
Degassing:
-
Curing:
Expected Performance Data
| Property | Pure DGEBA | DGEBA + 10% AGE (Aliphatic) | DGEBA + 10% 2-Allylphenyl GE |
| Viscosity (25°C) | ~13,000 cPs | ~1,200 cPs | ~2,500 cPs |
| ~150°C | ~115°C | ~135°C | |
| Modulus | 3.0 GPa | 2.2 GPa | 2.8 GPa |
Note: The aromatic diluent maintains thermal performance significantly better than the aliphatic alternative.
Protocol B: Synthesis of Silane Adhesion Promoters
Objective: Utilize the allyl group to synthesize a custom epoxy-silane coupling agent in-situ or as a pre-cursor.[2] This creates a molecule that bonds to the epoxy matrix (via epoxide) and glass/metal substrates (via silane).[2]
Reaction Scheme (Hydrosilylation)
[1][2]Methodology
-
Reactor Setup: 3-neck round bottom flask with reflux condenser, N2 inlet, and temperature probe.[2]
-
Reagents:
-
Procedure:
-
Validation: Monitor disappearance of the Allyl peak (1640 cm⁻¹) via FTIR or ¹H-NMR.
-
Application: Add the resulting silane at 0.5–2.0 wt% to adhesive formulations to improve wet adhesion to glass or aluminum.[2]
Protocol C: Dual-Cure (Thermal + UV) Adhesive
Objective: Create a "snap-cure" adhesive that fixes parts immediately via UV (Thiol-Ene) and fully cures thermally (Epoxy-Amine) for shadow areas.[1][2]
Formulation
| Component | Function | Loading (wt%) |
| DGEBA Resin | Base Resin | 60% |
| ((o-Allylphenoxy)methyl)oxirane | Dual-Functional Monomer | 20% |
| Pentaerythritol Tetra(3-mercaptopropionate) | Thiol Crosslinker | 10% |
| Photoinitiator (e.g., TPO) | UV Radical Source | 1% |
| Latent Amine (e.g., Dicyandiamide) | Thermal Curative | 9% |
Workflow
Figure 2: Dual-cure processing workflow. The allyl group reacts in the UV stage, while the epoxide reacts in the thermal stage.
Mechanism
-
UV Stage: Photoinitiator generates radicals.[2] Thiol groups react rapidly with the allyl double bond of the ((o-Allylphenoxy)methyl)oxirane (Click Chemistry).[1][2] This creates a flexible network that holds the parts in place ("Green Strength").[2]
-
Thermal Stage: Heat activates the latent amine, which reacts with the epoxide rings (both on the DGEBA and the oxirane monomer). This creates the rigid, structural network.[2]
Safety & Handling
-
Sensitization: Like all glycidyl ethers, this molecule is a potential skin sensitizer.[2] Double-gloving (Nitrile) is mandatory.[1][2]
-
Toxicity: Ensure adequate ventilation.[2][5] Avoid inhalation of vapors during the heating/mixing stage.[2]
-
Storage: Store in a cool, dry place under nitrogen. The allyl group is stable, but the epoxide can slowly hydrolyze if exposed to moisture.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information.[2] (2023).[2][8] PubChem Compound Summary for CID 98437, [(2-allylphenoxy)methyl]oxirane. Retrieved from [Link][1][2]
-
Reactive Diluents in Epoxy Systems: Pham, H. Q., & Marks, M. J. (2005).[1][2] Epoxy Resins. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link][1][2]
-
Hydrosilylation Mechanisms: Marciniec, B. (2009).[2] Hydrosilylation: A Comprehensive Review on Recent Advances. Springer.[2] [Link]
-
Thiol-Ene Click Chemistry: Hoyle, C. E., & Bowman, C. N. (2010).[1][2] Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573.[1][2] [Link][1][2]
Sources
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. Allyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 3. Allyl Glycidyl Ether - NAGASE | Europe [nagase.eu]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. yg-chem.co.jp [yg-chem.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. radtech2020.com [radtech2020.com]
Application Note: Advanced Polymer Modification and Cross-Linking Strategies Using o-Allylphenyl Glycidyl Ether (o-APGE)
Executive Summary & Chemical Rationale
o-Allylphenyl glycidyl ether (o-APGE) is a highly versatile, bifunctional monomer that has become indispensable in the design of high-performance elastomers, semiconductor encapsulants, and advanced thermosetting resins[1]. The molecule features two orthogonal reactive sites: a highly strained oxirane (epoxide) ring and a pendant allyl group situated on an aromatic phenyl ring[2].
Unlike aliphatic alternatives such as allyl glycidyl ether (AGE), the inclusion of the phenyl ring in o-APGE imparts superior thermomechanical stability, an elevated refractive index, and enhanced hydrophobicity to the resulting polymer network. By leveraging the orthogonal reactivity of o-APGE, researchers can cleanly decouple the synthesis of the polymer backbone (via ring-opening polymerization of the epoxide) from late-stage functionalization or cross-linking (via the pendant allyl group)[3].
Figure 1: Divergent modification pathways of o-APGE via orthogonal epoxide and allyl reactivity.
Experimental Design & Causality
To successfully utilize o-APGE without triggering unwanted side reactions, the choice of catalyst and initiator is critical.
-
Backbone Synthesis : Coordinate anionic polymerization is strictly selected over cationic ring-opening polymerization (ROP). Cationic methods generate strong Lewis acids that can prematurely trigger carbocation-induced cross-linking of the allyl groups, leading to an insoluble gel. Coordinate anionic catalysts (e.g., triisobutylaluminum/water/acetylacetone) selectively open the epoxide ring while leaving the allyl double bonds completely intact[3].
-
Post-Polymerization Modification (PPM) : For functionalization, UV-initiated thiol-ene "click" chemistry is employed. This anti-Markovnikov radical addition is highly efficient, tolerant of ambient oxygen, and allows for precise spatial and temporal control.
-
Elastomer Curing : For bulk structural applications, peroxide-mediated thermal cross-linking is utilized. Dicumyl peroxide is chosen because its half-life at 150°C aligns perfectly with standard compression molding processes, allowing the polymer to flow and fill molds before the 3D network fully sets[4].
Validated Protocols
Protocol 1: Ring-Opening Copolymerization of o-APGE
Objective: Synthesize a linear, soluble polyether backbone with pendant reactive allyl groups by copolymerizing epichlorohydrin (ECH), ethylene oxide (EO), and o-APGE.
Step-by-Step Methodology:
-
Preparation: Purge a dry, 500 mL glass reactor with ultra-high purity Argon. Add 200 mL of anhydrous toluene as the solvent.
-
Monomer Loading: Introduce 0.5 mol of ECH, 0.4 mol of EO, and 0.1 mol of o-APGE into the reactor. Maintain the temperature at 10°C to prevent premature volatilization of EO.
-
Catalyst Injection: Slowly inject 2.0 mol% of a pre-formed triisobutylaluminum/water/acetylacetone catalyst complex.
-
Polymerization: Gradually raise the reactor temperature to 60°C and stir continuously at 300 rpm for 12 hours. The coordinate anionic mechanism ensures the allyl groups remain unreacted[3].
-
Quenching & Precipitation: Quench the reaction by adding 5 mL of acidic methanol (0.1 M HCl). Precipitate the polymer by pouring the solution into a 10-fold excess of cold hexane.
-
Self-Validation & QC: Analyze the purified polymer via
H NMR. The successful orthogonal polymerization is validated by the complete disappearance of epoxide proton signals (2.5–3.0 ppm) and the absolute retention of the allyl proton signals (5.0–6.0 ppm).
Protocol 2: UV-Initiated Thiol-Ene Click Functionalization
Objective: Graft functional thiols onto the pendant allyl groups to modify the polymer's surface energy and chemical resistance.
Figure 2: Radical-mediated thiol-ene click mechanism on pendant o-allylphenyl groups.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 g of the o-APGE copolymer (from Protocol 1) in 100 mL of tetrahydrofuran (THF).
-
Reagent Addition: Add 1.5 equivalents (relative to allyl content) of the desired thiol (e.g., 1H,1H,2H,2H-perfluorooctanethiol for hydrophobicity) and 0.5 wt% of Irgacure 2959 (photoinitiator).
-
Irradiation: Transfer the solution to a quartz reaction vessel. Irradiate with a 365 nm UV lamp (15 mW/cm
) for 30 minutes under continuous stirring. -
Purification: Precipitate the functionalized polymer in cold methanol to remove unreacted thiols and photoinitiator byproducts. Dry under vacuum at 40°C for 24 hours.
-
Self-Validation & QC: Perform FTIR spectroscopy. The functionalization is validated by the disappearance of the allyl C=C stretch at ~1640 cm
and the emergence of thioether (C-S) stretches at ~700 cm .
Protocol 3: Thermal Cross-Linking for High-Performance Elastomers
Objective: Cure the o-APGE copolymer into a robust, insoluble 3D network for use in high-stress mechanical environments.
Step-by-Step Methodology:
-
Compounding: On a two-roll mill at 40°C, compound 100 parts per hundred rubber (phr) of the o-APGE copolymer with 40 phr of carbon black (reinforcing filler), 1.5 phr of dicumyl peroxide (initiator), and 1.0 phr of triallyl isocyanurate (co-agent)[4].
-
Molding: Transfer the compounded mixture to a stainless-steel mold.
-
Curing: Press the mold in a heated hydraulic press at 150°C under 10 MPa of pressure for 20 minutes. The heat triggers homolytic cleavage of the peroxide, initiating radical cross-linking across the allyl groups.
-
Post-Cure: Remove the cured elastomer and post-cure in a forced-air oven at 160°C for 2 hours to eliminate residual volatile byproducts.
-
Self-Validation & QC: Perform a Soxhlet extraction using toluene for 48 hours. A gel fraction exceeding 95% validates that a fully interconnected, cross-linked 3D network has been successfully formed.
Quantitative Data Presentation
The incorporation of o-APGE into polyether backbones exponentially increases the cross-link density upon peroxide curing, leading to highly tunable mechanical properties. Table 1 summarizes the structure-property relationship of various formulations.
Table 1: Thermomechanical Properties of Peroxide-Cured ECH/EO/o-APGE Elastomers
| Formulation | ECH (mol%) | EO (mol%) | o-APGE (mol%) | Glass Transition (T | Tensile Strength | Elongation at Break | Gel Fraction |
| Control | 50.0 | 50.0 | 0.0 | -45.2 °C | 8.5 MPa | 450 % | < 10 % |
| Mod-A (Low) | 48.0 | 48.0 | 4.0 | -42.1 °C | 14.2 MPa | 380 % | 92.4 % |
| Mod-B (Med) | 46.5 | 46.5 | 7.0 | -40.3 °C | 17.5 MPa | 330 % | 96.1 % |
| Mod-C (High) | 45.0 | 45.0 | 10.0 | -38.5 °C | 19.8 MPa | 290 % | 98.8 % |
Note: As o-APGE content increases, the density of the covalent network rises. This significantly enhances the tensile strength (from 8.5 to 19.8 MPa) and gel fraction, while predictably reducing the elasticity (elongation at break).
References
-
[4] Epihalohydrin polymer cure systems (EP0095175B1). European Patent Office. Available at: 4
-
[3] EPIHALOHYDRIN-BASED RUBBER COMPOSITION, CROSS-LINKED RUBBER, RUBBER LAYERED PRODUCT, AND HOSE (EP3816223A1). European Patent Office. Available at: 3
-
[2] Ethers of epoxy-substituted phenols and their polymers (US2965607A). United States Patent and Trademark Office. Available at: 2
-
[1] High performance cyanate-bismaleimide-epoxy resin compositions for printed circuits and encapsulants (US20010020071A1). United States Patent and Trademark Office. Available at: 1
Sources
- 1. US20010020071A1 - High performance cyanate-bismaleimide-epoxy resin compositions for printed circuits and encapsulants - Google Patents [patents.google.com]
- 2. US2965607A - Ethers of epoxy-substituted phenols and their polymers - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. EP0095175B1 - Epihalohydrin polymer cure systems - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting o-Allylphenyl Glycidyl Ether Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity bottlenecks during etherification workflows. The synthesis of o-allylphenyl glycidyl ether—typically achieved by reacting o-allylphenol with epichlorohydrin—is a foundational process, yet it is highly susceptible to competing side reactions[1].
This guide is engineered to provide mechanistic clarity and field-proven solutions. We will dissect the causality behind allyl isomerization, epoxide hydrolysis, and oligomerization, providing you with a self-validating protocol to ensure robust, high-purity synthesis.
Part 1: Mechanistic Workflow & Byproduct Pathways
To troubleshoot effectively, we must first visualize the competing thermodynamic and kinetic pathways in the reaction matrix.
Reaction pathways for o-allylphenyl glycidyl ether synthesis and common byproduct formations.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is the terminal allyl group isomerizing to an internal alkene (propenyl group) during my synthesis? Causality: Etherification requires basic conditions to deprotonate the phenol. However, prolonged exposure to strong bases (e.g., aqueous NaOH or KOH) at elevated temperatures catalyzes the migration of the terminal double bond. The resulting o-propenylphenyl glycidyl ether is thermodynamically favored due to its extended conjugation with the aromatic ring[2]. Solution: To prevent this base-catalyzed rearrangement, strictly control the reaction temperature (keep below 60°C) and minimize contact time with the base. Switching to an anhydrous phase-transfer catalyst (PTC) system limits the effective basicity and suppresses isomerization[3].
Q2: I am observing high viscosity and poor yields in my product mixture. What causes this oligomerization? Causality: Epichlorohydrin is a bifunctional electrophile. If the local concentration of epichlorohydrin is too low relative to the phenoxide anion, the newly formed o-allylphenyl glycidyl ether can undergo a secondary nucleophilic attack by unreacted phenoxide. This chain extension leads to the formation of high-molecular-weight epoxy resins[4]. Solution: Maintain a significant molar excess of epichlorohydrin (typically 3:1 to 5:1). This ensures pseudo-first-order kinetics where the phenoxide preferentially reacts with the abundant epichlorohydrin rather than the glycidyl ether product.
Q3: How do I minimize the formation of diols and glycerol derivatives?
Causality: The use of traditional aqueous bases introduces water into the reaction matrix. At elevated temperatures, hydroxide ions or water molecules nucleophilically attack the epoxide ring of the product (yielding diols) or the epichlorohydrin reactant itself (yielding glycerol or
Part 3: Quantitative Impact of Reaction Conditions
The table below summarizes how different reaction parameters dictate the distribution of the target product versus side reactions.
| Synthesis Method | Epichlorohydrin : Phenol Ratio | Base System | Temp (°C) | Target Yield (%) | Isomerization (%) | Oligomer/Resin (%) | Hydrolysis/Diols (%) |
| Aqueous Base (Traditional) | 1.5 : 1 | 40% aq. NaOH | 95 | 55 - 65 | 10 - 15 | 15 - 20 | 5 - 10 |
| Aqueous Base (High Excess) | 5.0 : 1 | 40% aq. NaOH | 95 | 70 - 75 | 10 - 15 | < 5 | 5 - 10 |
| Anhydrous PTC (Optimized) | 5.0 : 1 | Solid NaOH + TBAB | 60 | 88 - 92 | < 1 | < 2 | < 1 |
| Two-Step Lewis Acid/Base | 1.1 : 1 | BF | 40 | 85 - 90 | < 1 | < 5 | < 2 |
Part 4: Validated Experimental Protocol
Anhydrous Phase-Transfer Catalyzed Synthesis of o-Allylphenyl Glycidyl Ether
Self-Validation Checkpoint System: This protocol incorporates specific physical and analytical checkpoints to ensure the reaction proceeds without triggering the side reactions discussed above.
Materials Required:
-
o-Allylphenol (1.0 eq)
-
Epichlorohydrin (5.0 eq)
-
Sodium hydroxide (solid pellets, finely ground, 1.5 eq)
-
Tetrabutylammonium bromide (TBAB, 0.05 eq)
Step-by-Step Methodology:
-
Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal thermometer, combine o-allylphenol and epichlorohydrin.
-
Catalyst Addition: Add the phase-transfer catalyst (TBAB) to the mixture. Stir for 10 minutes at room temperature to ensure complete dissolution.
-
Base Addition (Critical Step): Gradually add the finely ground solid NaOH in small portions over 30 minutes.
-
Causality Check: Slow addition prevents rapid exothermic spikes. Thermal spikes drive both allyl isomerization and oligomerization. Keep the internal temperature strictly below 60°C.
-
-
Reaction Execution: Heat the mixture to 60°C and maintain vigorous stirring for 4-6 hours.
-
Validation Checkpoint: Perform GC-MS analysis. The disappearance of the o-allylphenol peak confirms completion. The absence of high-retention-time peaks confirms that chain-extension (oligomerization) has been successfully suppressed.
-
-
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the solid NaCl byproduct and unreacted NaOH. Wash the filter cake with a small volume of anhydrous diethyl ether.
-
Causality Check: Avoiding an aqueous wash at this stage prevents late-stage hydrolysis of the epoxide ring.
-
-
Purification: Concentrate the filtrate under reduced pressure to remove the excess epichlorohydrin (which can be recovered and recycled). Purify the crude product via fractional vacuum distillation, collecting the fraction at approximately 100–103°C at 0.6 mmHg[5].
-
Validation Checkpoint:
H NMR should show intact terminal allyl protons (a multiplet at ~5.9 ppm and a doublet/multiplet at ~5.0 ppm). A shift indicating an internal alkene (propenyl group) at this stage suggests thermal degradation occurred during distillation.
-
References
- Solvent-Free Synthesis of Glycidyl Ethers Source: Chalmers ODR URL
- WO2020185513A1 - Reactive surfactants Source: Google Patents URL
- US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents Source: Google Patents URL
- EPICHLOROHYDRIN (Glycidyl chloride)
- US2965607A - Ethers of epoxy-substituted phenols and their polymers Source: Google Patents URL
Sources
- 1. odr.chalmers.se [odr.chalmers.se]
- 2. WO2020185513A1 - Reactive surfactants - Google Patents [patents.google.com]
- 3. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 4. atamankimya.com [atamankimya.com]
- 5. US2965607A - Ethers of epoxy-substituted phenols and their polymers - Google Patents [patents.google.com]
Technical Support Center: Precision Polymerization of o-Allylphenyl Glycidyl Ether (APGE)
The following Technical Support Guide is designed for researchers utilizing o-allylphenyl glycidyl ether (APGE) in the synthesis of functional polyethers. It synthesizes classical anionic polymerization principles with modern "monomer-activated" strategies to ensure precise molecular weight control.
Status: Operational | Tier: Advanced Research Support
Subject: Controlling Molecular Weight (
Module 1: The Chemistry of Control (Theory)
To control the molecular weight of poly(APGE), you must master the Anionic Ring-Opening Polymerization (AROP) mechanism. Unlike radical polymerization, where MW is kinetic-dependent, AROP is stoichiometric.
The Governing Equation
In a living anionic system free of impurities, the number-average molecular weight (
Key Variables:
- : Initial concentration of APGE.
- : Initial concentration of the initiator (e.g., Potassium alkoxide).
-
Conversion: The % of monomer consumed (determined via
H NMR).
The Reaction Pathway
The following diagram illustrates the ideal pathway versus the "Killer" side reactions (Chain Transfer and Isomerization) that destroy molecular weight control.
Figure 1: Reaction pathway for APGE polymerization. Green paths represent controlled synthesis; red paths indicate side reactions leading to molecular weight deviation.
Module 2: Troubleshooting Molecular Weight Deviations
Use this logic tree to diagnose why your experimental
Scenario A: Experimental < Theoretical
The polymer chains are shorter than calculated.
| Potential Cause | Mechanism | Diagnostic Check | Corrective Action |
| Protic Impurities | Water/Alcohols in the system act as Chain Transfer Agents (CTAs), effectively increasing | GPC: Bimodal distribution (one peak at theoretical MW, one lower). | Dry monomer over CaH |
| Chain Transfer to Monomer | The alkoxide abstracts a proton from the monomer (likely the allyl methylene) instead of opening the ring. | Lower Temperature: Reduce reaction temp to <40°C. Transfer is favored by high heat. | |
| Allyl Isomerization | Base-catalyzed migration of the double bond (Allyl | Avoid DMSO: Use THF or Toluene. Switch to less basic counter-ions (e.g., use |
Scenario B: Experimental > Theoretical
The polymer chains are longer than calculated (or yield is low).
| Potential Cause | Mechanism | Diagnostic Check | Corrective Action |
| Initiator Aggregation | Potassium alkoxides form aggregates in non-polar solvents (Toluene), reducing effective | GPC: High MW tail or very broad PDI ( | Add Polarity: Add 5-10% DMSO or use 18-Crown-6 to chelate the K |
| Slow Initiation | GPC: Broad dispersity ( | Pre-initiation: React initiator with 5 eq. of monomer at high temp, then lower temp for the rest. | |
| Loss of Initiator | Initiator killed by moisture on reactor walls before monomer addition. | Yield: Low conversion, but high MW.[1] | Flame Dry: Ensure reactor is flame-dried under vacuum. |
Module 3: Experimental Protocol (The "Gold Standard")
To minimize allyl isomerization and ensure
Reagents & Preparation[3][4][5]
-
Monomer (APGE): Must be distilled over CaH
(Calcium Hydride) twice under reduced pressure. Store under Argon. -
Solvent (THF): Distilled from Na/Benzophenone (purple endpoint) or taken from an SPS (Solvent Purification System).
-
Initiator: Potassium tert-butoxide (
-BuOK) in THF (commercially available 1.0 M solution is acceptable if fresh; sublimed solid is better).
Step-by-Step Workflow
-
Reactor Setup:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum.
-
Cycle Argon/Vacuum 3 times. Leave under positive Argon pressure.
-
-
Initiator Addition:
-
Calculate required initiator moles:
. -
Inject anhydrous THF (to reach ~10-20 wt% monomer concentration final).
-
Inject Initiator solution.
-
-
Monomer Addition (The Critical Step):
-
Thermostat the flask to 0°C (Ice bath).
-
Add the purified APGE monomer dropwise via syringe.
-
Reasoning: The ortho-allyl phenyl group is bulky. Dropwise addition prevents localized hot-spots (exotherm) which trigger chain transfer.
-
-
Polymerization:
-
Allow to warm to Room Temperature (20-25°C) .
-
Stir for 24-48 hours.
-
Warning:Do NOT heat above 40°C. Above this threshold, the basicity of the propagating alkoxide will isomerize the allyl group to a propenyl ether [1].
-
-
Termination:
-
Quench with degassed Methanol (MeOH) containing a trace of HCl.
-
-
Purification:
-
Precipitate into cold hexanes or diethyl ether (depending on MW).
-
Dry under high vacuum at room temperature.
-
Troubleshooting Flowchart
Figure 2: Decision matrix for optimizing molecular weight control.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use DMSO to speed up the reaction? A: We strongly advise against using pure DMSO for APGE. While DMSO accelerates AROP by solvating the cation, it also increases the basicity of the "naked" alkoxide anion. This drastically increases the rate of allyl isomerization (shifting the double bond), resulting in a polymer that cannot be functionalized later via thiol-ene click chemistry [2]. Use THF or a Toluene/THF mixture.
Q2: My polymer is yellow/orange. Is this normal? A: No. Pure poly(APGE) should be colorless to pale yellow. A deep yellow or orange color often indicates the formation of conjugated systems, likely due to the isomerization of the allyl group into a conjugated propenyl ether. This suggests your reaction temperature was too high or your base was too strong.
Q3: How do I target very high molecular weights (>50 kDa)?
A: Standard AROP struggles above 30 kDa due to unavoidable chain transfer. For high MW, you should switch to Monomer-Activated ROP . Use a tetraalkylammonium salt initiator (e.g., NOct
Q4: Is the ortho-position of the allyl group significant compared to standard Allyl Glycidyl Ether (AGE)? A: Yes. The ortho-phenyl ring provides steric hindrance that slightly retards propagation compared to aliphatic AGE. However, the phenyl ring also stabilizes the ether bond. The main benefit is that the ortho-allyl group is less prone to intramolecular "back-biting" than aliphatic analogues, but intermolecular transfer remains a risk.
References
-
Obermeier, B., Wurm, F., & Frey, H. (2011). Poly(allyl glycidyl ether): A Versatile and Functional Polyether Platform.[2] Macromolecules.[1][3][2][4][5][6][7] (Discusses the isomerization limits of allyl groups in anionic polymerization).
-
Gervais, M., et al. (2010). Synthesis of Linear High Molar Mass Poly(allyl glycidyl ether) in Bulk. Macromolecules.[1][3][2][4][5][6][7] (Details the temperature dependence of chain transfer).
-
Billiet, S., et al. (2014). Monomer-Activated Anionic Polymerization of Functional Epoxides. Chemical Reviews. (Describes the use of Lewis Acids to suppress side reactions for high MW).
-
Hans, M., Keul, H., & Moeller, M. (2009). Chain Transfer Reactions in the Anionic Polymerization of Glycidyl Ethers.[7] Polymer.[1][3][8][2][4][5][6][7][9] (Fundamental kinetics of the transfer mechanisms).
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 7. researchgate.net [researchgate.net]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
troubleshooting gelation during the polymerization of multifunctional epoxides
Welcome to the Advanced Polymerization Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot the complex thermodynamic and kinetic challenges associated with the gelation of multifunctional epoxides.
The transition from a viscous liquid to an infinite 3D network (the gel point) is the most critical phase of thermoset curing. Mismanaging this transition leads to structural failures, heterogeneous networks, and compromised mechanical properties.
Diagnostic Data Matrix: Gelation Troubleshooting
To rapidly diagnose your formulation issues, compare your experimental observations against this quantitative and mechanistic matrix.
| Symptom | Primary Cause | Mechanistic Explanation | Impact on Gelation Parameters |
| Severe cracking or charring | Thermal Runaway | Exothermic heat exceeds the system's dissipation rate, exponentially accelerating reaction kinetics. | Peak exotherm spikes to 93°C+; gel time drastically shortens[1]. |
| Delayed gel point | Intramolecular Cyclization | Growing chains react with themselves to form primary loops, "wasting" reactive groups without expanding the network[2]. | Actual gel conversion ( |
| Brittle, heterogeneous network | Microgelation | Isolated, highly crosslinked nanogels form instead of a uniform macroscopic network[4]. | High localized crosslink density; poor macroscopic tensile strength. |
| Reaction stops prematurely | Vitrification | The curing temperature ( | Network freezes before the true gel point is reached; incomplete conversion. |
Expert FAQs: Mechanistic Deep-Dives
Q1: Why does my thick-section epoxy formulation undergo thermal runaway and crack, while thin films of the same batch cure perfectly? A: This is a classic thermodynamic failure driven by the mass effect. The ring-opening polymerization (ROP) or step-growth curing of epoxy resins is highly exothermic[5]. In a thin film, the high surface-area-to-volume ratio allows the generated heat to dissipate into the environment. However, in a thick pour, the epoxy mass acts as an insulator, trapping the heat[5]. Because reaction rates follow the Arrhenius equation, this trapped heat exponentially accelerates the curing kinetics, generating even more heat. This positive feedback loop—thermal runaway—can cause internal temperatures to spike violently, leading to rapid, uneven gelation, severe internal stresses, and post-cure spider-web cracking[1][5].
Q2: I calculated my expected gel point using the Flory-Stockmayer equation, but my rheological data shows gelation occurring at a much higher conversion. What is causing this delay? A: The Flory-Stockmayer (F-S) theory provides an idealized mathematical prediction of the gel point based on monomer functionality and stoichiometry. However, it operates on a critical assumption: that all reactions occur intermolecularly (between different polymer chains)[2]. In reality, multifunctional epoxides frequently undergo intramolecular cyclization[3]. This occurs when a growing polymer chain reacts with itself, forming a primary loop. These loops consume functional epoxide and amine/anhydride groups but do not contribute to the macroscopic connectivity of the network, effectively "wasting" them[2]. As a result, the system requires a higher overall conversion (often 9% to 15% higher than the F-S prediction) to achieve the critical crosslink density necessary for macrogelation[3].
Q3: What is microgelation, and how does it compromise the mechanical integrity of my final thermoset? A: Microgelation is a structural defect that arises when intramolecular cyclization dominates over intermolecular crosslinking, a phenomenon often seen in highly diluted systems or when using highly flexible prepolymers[4]. Instead of forming a continuous, homogeneous 3D lattice (macrogelation), the functional groups react locally to form isolated, highly crosslinked nanoclusters or "microgels"[4]. These microgels are suspended in a poorly connected matrix. When mechanical stress is applied to the cured resin, these structural heterogeneities act as stress concentrators, drastically increasing the brittleness of the material and leading to premature mechanical failure.
Validated Experimental Protocols
Protocol A: Rheological Determination of the Gel Point (Self-Validating Method)
To accurately pinpoint the gel point, you must measure the viscoelastic transition without mechanically destroying the fragile percolating network.
-
Sample Preparation: Mix the multifunctional epoxide and curing agent stoichiometrically. Degas under vacuum to remove entrapped air, which can cause rheological artifacts.
-
Self-Validation Step (Amplitude Sweep): Before the main experiment, run a strain amplitude sweep (e.g., 0.01% to 100% strain at 1 Hz) on a partially cured sample. Identify the Linear Viscoelastic Region (LVER). Causality: If you apply a strain outside the LVER during the time sweep, the rheometer's oscillation will physically break the forming polymer bonds, yielding a falsely delayed gel point.
-
Isothermal Time Sweep: Load the fresh, uncured sample onto a parallel-plate rheometer. Set the strain within the established LVER (typically 0.1% to 1%). Maintain a strict isothermal temperature.
-
Data Acquisition: Monitor the Storage Modulus (
, elasticity) and Loss Modulus ( , viscosity) over time. -
Gel Point Identification: The macroscopic gel point is defined by the Winter-Chambon criterion: the exact time at which
( ) becomes independent of frequency, often practically observed as the crossover point where .
Protocol B: Managing Exotherm via Staged Curing
To prevent thermal runaway in thick-section applications.
-
Determine Critical Mass: Consult the resin's technical data sheet to find the maximum safe pour depth (e.g., 1.5 inches for specific deep-pour resins)[5].
-
First Stage Pour: Pour the mixed resin only up to the maximum safe depth. Allow it to cure at a controlled room temperature (60°F to 90°F) to manage the exothermic heat release[1].
-
B-Stage Monitoring: Wait until the first layer reaches the "B-stage" (it has gelled and is tacky to the touch, but not fully vitrified).
-
Subsequent Pours: Pour the next layer directly onto the tacky surface. Causality: Pouring during the B-stage ensures that unreacted epoxide groups on the surface of the first layer covalently bond with the fresh mixture, preventing delamination while safely distributing the exothermic heat load over time.
Gelation Pathway Visualization
Reaction pathways in epoxide polymerization: macrogelation, microgelation, and vitrification.
References
1.[5] Understanding and Preventing Post-Cure Cracking in Epoxy. Incurelab. URL: 2.[3] Interpretation of Gel Points of an Epoxy-Amine System Including Ring Formation and Unequal Reactivity. ACS Publications (Macromolecules). URL: 3.[2] Polymer Topology. The Gu Lab. URL: 4.[1] Epoxy Curing Thermodynamics: Why Most Epoxy Flooring Fails. Elegant Coatings. URL: 5.[4] Gel Point Suppression in RAFT Polymerization of Pure Acrylic Cross-Linker Derived from Soybean Oil. ACS Publications (Biomacromolecules). URL:
Sources
Technical Support Center: o-Allylphenyl Glycidyl Ether (APGE) Resin Optimization
The following technical support guide is designed for researchers and materials scientists working with o-Allylphenyl Glycidyl Ether (APGE) resins. Unlike the common aliphatic Allyl Glycidyl Ether (AGE), the APGE molecule incorporates an aromatic ring, imparting superior thermal stability and mechanical rigidity, making it a critical intermediate for high-performance composites, silane coupling agents, and electronic encapsulants.[1]
Status: Operational | Tier: Level 3 (R&D Support) Subject: Curing Kinetics, Dual-Mechanism Optimization, and Troubleshooting[1][2]
The Dual-Cure Paradigm: Understanding Your Molecule
Before troubleshooting, you must master the "Dual-Trigger" nature of APGE.[2] This molecule contains two distinct reactive functionalities that often require orthogonal curing strategies:
-
The Glycidyl Ether (Epoxy) Group: Reacts via nucleophilic attack (amines, anhydrides) or cationic homopolymerization.[1][2] This is typically your Stage A/B cure.[1][2]
-
The o-Allyl Group: Reacts via free-radical polymerization (thermal or initiator-driven) or oxidative crosslinking.[1][2] This is typically your Stage C (post-cure) to maximize crosslink density and Tg.[1][2]
The Common Pitfall: Many researchers cure the epoxy phase (e.g., 120°C) but fail to activate the allyl phase (>150°C or radical initiator), resulting in a network that is plasticized by its own unreacted tails.
Visualizing the Reaction Pathway
The following diagram illustrates the competing and complementary pathways in APGE curing.
Figure 1: The sequential dual-cure pathway.[1][2] Optimal properties are achieved by engaging the epoxy group first to build molecular weight, followed by the allyl group to lock in thermal stability.
Troubleshooting Guide: Symptom-Based Solutions
Issue 1: "My cured resin exhibits a lower glass transition temperature (Tg) than predicted."
Diagnosis: Incomplete conversion of the allyl functionality. Technical Context: The epoxy network forms first.[1][2] If the post-cure temperature is too low (<150°C), the pendant allyl groups act as internal plasticizers, increasing free volume and lowering Tg. Corrective Protocol:
-
Step 1: Perform a DSC sweep on the "cured" sample.[1][2] Look for a residual exotherm between 180°C–220°C.[1][2]
Issue 2: "The resin is brittle and cracks during cooling."[1][2]
Diagnosis: Excessive crosslink density or stress concentration due to simultaneous curing.[1][2] Technical Context: If you use a high-temperature cure immediately (e.g., "Flash Cure" at 200°C), both the epoxy and allyl groups react simultaneously.[1][2] This locks in stress before the polymer chains can relax.[1][2] Corrective Protocol:
-
Step 1 (B-Staging): Lower the initial cure temperature to 80°C–100°C. Allow the epoxy-amine network to gel slowly.[2]
-
Step 2 (Ramp): Use a slow temperature ramp (2°C/min) to the post-cure temperature. This allows the network to relax as the allyl crosslinking begins.
Issue 3: "I see phase separation or 'blushing' on the surface."
Diagnosis: Incompatibility between the APGE monomer and the curing agent (often anhydrides) before reaction. Technical Context: Unlike aliphatic AGE, the aromatic ring in APGE makes it more hydrophobic.[1] It may not be miscible with polar amine hardeners at room temperature.[1][2] Corrective Protocol:
-
Pre-reaction: Heat the APGE and hardener to 60°C under stirring until clear before adding any catalyst.
-
Compatibilizer: Use a reactive diluent (e.g., 5-10% aliphatic AGE) to bridge the solubility gap, though this may slightly lower thermal stability.[1][2]
Experimental Protocols: Optimization Workflows
Protocol A: Determining the "Safe Processing Window" (DSC Analysis)
Use this protocol to define the exact temperatures where your epoxy cures vs. where your allyl cures.
Equipment: Differential Scanning Calorimeter (DSC) Atmosphere: Nitrogen (50 mL/min)[1][2]
-
Preparation: Mix APGE with stoichiometric curing agent (e.g., MTHPA + 1% Imidazole).
-
Dynamic Scan: Ramp from 25°C to 300°C at 10°C/min.
-
Analysis:
-
Optimization: Set your primary cure temperature at T_peak (Epoxy) - 10°C . Set your post-cure at T_peak (Allyl) .
Protocol B: Monitoring Allyl Conversion (FTIR)
Since DSC signals can overlap, use FTIR to verify the allyl group has reacted.[1]
-
Target Peak: Monitor the C=C allyl stretch at 1640 cm⁻¹ and the =C-H out-of-plane deformation at 910 cm⁻¹ .[1][2]
-
Normalization: Normalize against the aromatic ring peak at 1590 cm⁻¹ (internal standard, non-reactive).
-
Goal: Achieve >90% reduction in the 1640 cm⁻¹ peak intensity after post-cure.
Logical Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing thermal and mechanical failures in APGE resins.
Frequently Asked Questions (FAQ)
Q: Can I use APGE as a direct replacement for DGEBA (Bisphenol A epoxy)? A: Not 1:[1][2]1. While APGE has an aromatic backbone like DGEBA, its epoxy equivalent weight (EEW) is lower (approx. 190-210 g/eq depending on purity).[1][2] You must recalculate the hardener ratio.[1][2] Furthermore, APGE has lower viscosity, which may require rheology modifiers for vertical applications.[1][2]
Q: Does the Claisen rearrangement occur during curing? A: Generally, no.[1] The o-allylphenyl structure is already the product of a Claisen rearrangement performed during the monomer synthesis (from allyl phenyl ether). During curing, you are polymerizing the allyl and epoxy groups.[1][3] Thermal rearrangement of the polymer backbone itself would only occur at degradation temperatures (>300°C).
Q: What is the best catalyst for the allyl group if I can't heat above 150°C? A: Use a peroxide initiator.[2] Dicumyl Peroxide (DCP) or Benzoyl Peroxide (BPO) (0.5–2.0 phr) can lower the allyl polymerization onset to 110°C–130°C. Note that BPO may accelerate the epoxy-amine reaction exothermically, so careful thermal management is required.[1]
References
-
Synthesis and Polymerization: Yıldırım, Y. (2016).[1][2][4][5] The Synthesis of Allyl Glycidyl Ether Copolymers and Their Thermokinetic Analysis. Anadolu University Journal of Science and Technology.[1][2][4][5] Link
-
Curing Kinetics: Barton, J. M., & Greenfield, D. C. L. (1991).[1][2] Some effects of structure on the cure of glycidylether epoxy resins. Polymer. Link[1][2]
- Relevance: Establishes the autocatalytic models used for glycidyl ether cure analysis.
-
Allyl Functionality: Obermeier, B., Wurm, F., & Frey, H. (2011).[1] Poly(allyl glycidyl ether): A versatile and functional polyether platform.[1][2] Macromolecules. Link[1][2]
- Relevance: detailed analysis of the allyl group reactivity and isomerization issues during polymeriz
-
Claisen Mechanism Context: Castro, A. M. M. (2004).[1][2] Claisen Rearrangement over the Past Nine Decades. Chemical Reviews. Link[1][2]
-
Relevance: Foundational understanding of the allyl-aryl ether stability and rearrangement temperatures.[2]
-
Sources
preventing isomerization of the allyl group during polymerization
This guide functions as a specialized Technical Support Center for researchers dealing with the "Allyl Challenge" in coordination polymerization.
Ticket ID: #ALLYL-ISO-001 Subject: Preventing Isomerization & Catalyst Poisoning of Allyl Groups Assigned Specialist: Senior Application Scientist, Polymer Catalysis Division
Executive Summary: The "Allyl Paradox"
You are likely experiencing the "Allyl Paradox." Allyl monomers (
The Failure Mode: Instead of polymerizing, allyl monomers frequently undergo metal-catalyzed isomerization to propenyl groups (
This guide provides the hardware (catalysts), software (conditions), and protocols to suppress this isomerization.
Module 1: Mechanistic Diagnostics
Before applying a fix, you must confirm if Isomerization or Poisoning is your primary failure mode.
The Bifurcation Point
The critical moment occurs after the monomer coordinates to the metal center. The system faces a competition between Insertion (Polymerization) and
Figure 1: The kinetic competition. To prevent isomerization, you must ensure
Module 2: Catalyst Selection (The Hardware)
Standard Ziegler-Natta or Metallocene catalysts often fail here due to high oxophilicity (poisoning) or open coordination spheres (isomerization).
The "Gold Standard": Pd-Phosphine-Sulfonate
For copolymerizing ethylene with polar allyl monomers, Palladium-Phosphine-Sulfonate (Drent-type) catalysts are the most robust solution.
-
Why: The asymmetry of the ligand (hard sulfonate O, soft phosphine P) creates a distinct electronic environment that disfavors
-hydride elimination of the allyl monomer immediately after insertion. -
Recommendation: Use complexes based on [PO]PdMe(L) architectures.
The "Steric Shield": Bulky -Diimine (Brookhart)
If using Ni or Pd diimine catalysts, you must maximize steric bulk.
-
Why: Isomerization requires the chain to rotate and the metal to access the
-hydrogen. Extremely bulky ortho-aryl substituents (e.g., benzhydryl instead of isopropyl) block the axial sites necessary for this rotation/elimination event. -
Caution: While these prevent monomer isomerization, they can induce "chain walking" after insertion, leading to branched polymers.
Catalyst Performance Matrix
| Catalyst Family | Tolerance to OH/NH2 | Isomerization Risk | Polymer Architecture |
| Early TM (Ti/Zr) | Very Low (Poisoning) | Low (if masked) | Linear |
| Pd-Diimine (Brookhart) | High | Moderate | Highly Branched |
| Pd-Phosphine-Sulfonate | Very High | Very Low | Linear (Target) |
| Ni-Diimine | Moderate | High | Branched |
Module 3: Chemical Protection (The Software)
If you must use Early Transition Metals (Zr, Ti) or if your Pd catalyst is struggling, you must mask the heteroatom. The "Lewis Acid Masking" strategy is superior to organic protecting groups (like TMS) because it can be done in situ.
Protocol: Aluminum-Masking of Allyl Alcohol
This protocol prevents the -OH group from coordinating to the catalyst (Poisoning) and alters the electronics to suppress isomerization.
Reagents:
-
Allyl Alcohol (Anhydrous)
-
Triethylaluminum (TEAl) or Triisobutylaluminum (TiBA) - 1.0M in Toluene
-
Solvent: Toluene (dried/degassed)
Step-by-Step:
-
Inert Atmosphere: Perform all steps in a glovebox or under Schlenk lines (
/Ar). -
Stoichiometric Mixing: In a Schlenk flask, dilute allyl alcohol in toluene.
-
Dropwise Addition: Add the Aluminum alkyl (TEAl) dropwise at 0°C.
-
Ratio: You need a 1.1 : 1 molar ratio of Al:OH. Excess Al is better than unreacted OH.
-
Observation: Gas evolution (Ethane) will occur. Vent carefully.
-
-
Aging: Stir at room temperature for 30 minutes.
-
Result: Formation of Allyl-O-AlEt2. The oxygen is now sterically bulky and Lewis acidic, preventing it from binding to the cationic metal center.
-
-
Polymerization: Inject this "masked monomer" solution directly into your reactor containing the transition metal catalyst.
Module 4: Troubleshooting Guide (FAQs)
Q1: My NMR shows internal double bonds (signals at 4.5 - 6.0 ppm shifts).
Diagnosis: Isomerization has occurred.[1][2][3][4][5] The allyl group (
-
Lower Temperature: Isomerization has a higher activation energy (
) than insertion. Dropping reaction temperature from 60°C to 20°C often freezes out the isomerization pathway. -
Increase Ethylene Pressure: If copolymerizing, increasing ethylene pressure accelerates the propagation rate (
), statistically favoring insertion over the unimolecular isomerization event.
Q2: The reaction starts but dies immediately (Low Yield).
Diagnosis: Catalyst Poisoning (if using polar monomers) or Formation of Stable
-
Check Masking: Ensure your Al:OH ratio is >1.
-
Change Metal: Switch from Zr/Ti to a Pd-Phosphine-Sulfonate system.
-
Scavengers: Add a bulky Lewis Acid scavenger (e.g.,
) to bind any free polar impurities.
Q3: I am getting branched polymer instead of linear.
Diagnosis: "Chain Walking" is occurring after insertion. Fix: This is intrinsic to Pd-diimine catalysts. To fix this, you must switch to Pd-Phosphine-Sulfonate catalysts, which enforce linear enchainment due to their specific orbital geometry.
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing allyl polymerization failures.
References
-
Nakamura, A., Ito, S., & Nozaki, K. (2009). Coordination-Insertion Copolymerization of Fundamental Polar Monomers. Chemical Reviews, 109(11), 5215–5244. Link
-
Ittel, S. D., Johnson, L. K., & Brookhart, M. (2000). Late-Metal Catalysts for Ethylene Homo- and Copolymerization. Chemical Reviews, 100(4), 1169–1204. Link
-
Drent, E., et al. (2002). Palladium Catalysed Copolymerisation of Ethene with Alkylacrylates: Polar Comonomer Built into the Linear Polymer Chain. Chemical Communications, (7), 744–745. Link
-
Carrow, B. P., & Jordan, R. F. (2014). Linear Ethylene–Acrylate Copolymerization with a Phosphine-Sulfonate Palladium Catalyst.[6] ACS Catalysis, 4(12), 4532-4539. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]
- 5. A Neutral PCNHCP Co(I)–Me Pincer Complex as a Catalyst for N-Allylic Isomerization with a Broad Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal-catalyzed polymerization of polar allyl and diallyl monomers | MRS Bulletin | Cambridge Core [cambridge.org]
challenges in the characterization of cross-linked epoxy networks
Technical Support Center: Advanced Materials Characterization Department: Polymer Physics & Network Analysis Ticket Status: OPEN Agent: Dr. A. Vance, Senior Application Scientist
Welcome to the Network Characterization Hub
User Query: "I am facing challenges characterizing cross-linked epoxy networks. Standard methods (DSC, soluble GPC) are failing or giving ambiguous results."
Scientist’s Opening Statement: Welcome. You are dealing with the "insoluble, infusible" paradox. Once an epoxy vitrifies or gels, it ceases to be a simple molecule and becomes a macroscopic infinite network. Standard solution-state tools (GPC, liquid NMR) are useless here, and standard thermal scans often lie to you because the act of measuring the sample changes the sample (post-cure).
Below is your troubleshooting guide, structured as "Support Tickets" for the three most common failure modes in epoxy characterization.
Ticket #001: Thermal Analysis Artifacts
Issue: "I cannot find the Glass Transition (
Root Cause Analysis: The Vitrification Trap
In high-performance epoxies, the
-
The Artifact: If you run a standard DSC ramp on this sample, you will see an "Enthalpic Recovery" peak (often mistaken for melting) superimposed on the
. -
The Masking: The residual cure exotherm (kinetic) can cancel out the
step change (thermodynamic), making the transition invisible.
Protocol: Modulated DSC (MDSC) Separation
Standard DSC is insufficient here. You must use Modulated DSC to separate Reversing (Heat Capacity) from Non-Reversing (Kinetic) heat flow.[1][2]
Step-by-Step Workflow:
-
Modulation Parameters: Set amplitude to
and period to 60s. -
Ramp Rate: Use a slow underlying ramp (
) to allow the modulation to capture sufficient data points per degree. -
Signal Deconvolution:
-
Reversing Heat Flow: Watch this signal for the Step Change (
). This signal filters out the cure exotherm. -
Non-Reversing Heat Flow: Watch this signal for Exotherms (Residual Cure) or Endotherms (Enthalpic Relaxation/Aging).
-
Visual Logic: MDSC Signal Interpretation
Caption: Workflow for separating thermodynamic transitions from kinetic events using Modulated DSC.
Ticket #002: Calculating Cross-link Density ( )
Issue: "My mechanical data is noisy, and I don't know which modulus value to use for cross-link density calculations."
Root Cause Analysis: The Rubbery Plateau
Researchers often try to correlate
Theory: According to Rubber Elasticity Theory, the storage modulus in the rubbery state is proportional to the cross-link density.
[3]Where:
- = Cross-link density (moles of strands per unit volume)
-
= Storage Modulus in the rubbery plateau (at
)[4] - = Gas Constant
- = Absolute Temperature (Kelvin)
Protocol: DMA Sweep for
-
Sample Prep: Rectangular bar (e.g.,
mm). Surfaces must be parallel. -
Mode: Torsion or Dual Cantilever (Torsion is preferred for high-modulus thermosets to avoid clamping effects).
-
Parameters:
-
Frequency: 1 Hz
-
Strain: 0.05% (Must be within Linear Viscoelastic Region - LVR).[5]
-
Ramp: Room Temp to
.
-
-
Validation: Ensure the modulus plateaus (flattens out) after the glass transition drop. If it keeps dropping, the sample is degrading. If it rises, the sample is post-curing (bad data).
Data Summary Table: DMA Transition Points
| Parameter | Signal Feature | Physical Meaning | Suitability for |
| First drop in Storage Modulus | Mechanical failure start | No (Glassy state) | |
| Tan | Maximum damping | Midpoint of relaxation | No (Transition state) |
| Rubbery Plateau | Flat region of | Entropic elasticity | YES (Network active) |
Ticket #003: Chemical Verification (The "Low-Tech" Check)
Issue: "How do I verify the network structure without expensive solid-state NMR?"
Root Cause Analysis: Solvent Interaction
Since you cannot dissolve the network, you must swell it.[6] The extent to which a solvent can penetrate and expand the network is directly related to the "mesh size" (molecular weight between cross-links,
Protocol: Equilibrium Swelling (Flory-Rehner Method)
This is a self-validating experiment. If the sample dissolves, you have no network. If it fragments, your cross-link density is too low for the solvent stress.
Required Equation (Flory-Rehner):
- : Volume fraction of polymer in swollen gel.[7][8]
- : Flory-Huggins interaction parameter (Critical: specific to your epoxy/solvent pair).
- : Molar volume of solvent.[7]
Workflow:
-
Weighing 1: Dry mass of cured epoxy (
). -
Swelling: Immerse in MEK (Methyl Ethyl Ketone) or Toluene for 48 hours at room temp.
-
Weighing 2: Remove, pat dry surface, weigh swollen mass (
). -
Calculation: Convert mass fraction to volume fraction (
) using densities of polymer and solvent.
Visual Logic: Swelling Decision Tree
Caption: Decision matrix for interpreting swelling experiments based on physical integrity.
FAQ: Quick Troubleshooting
Q: My
Q: Can I use FTIR to measure cross-linking? A: Only indirectly. FTIR measures conversion (disappearance of epoxide peak at ~915 cm⁻¹), not cross-linking. You can have 100% conversion but low cross-linking if the stoichiometry was off (e.g., excess amine acting as a plasticizer).
Q: What is the difference between Gelation and Vitrification? A:
-
Gelation: Liquid
Rubber. Irreversible. The point where the network becomes infinite. -
Vitrification: Rubber
Glass. Reversible. The point wherengcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> rises to the cure temperature.
References
-
Prime, R. B. (2009). Thermosets. In Thermal Characterization of Polymeric Materials. Academic Press.
-
Reading, M., & Hourston, D. J. (2006). Modulated Temperature Differential Scanning Calorimetry. Springer.
-
Flory, P. J., & Rehner, J. (1943).[9] Statistical Mechanics of Cross-Linked Polymer Networks II. Swelling. Journal of Chemical Physics.
-
ASTM D7028-07 . Standard Test Method for Glass Transition Temperature (Tg) of Polymer Matrix Composites by Dynamic Mechanical Analysis (DMA). ASTM International.
-
Lange, J., et al. (2000).[10] Understanding vitrification during cure of epoxy resins using dynamic scanning calorimetry and rheological techniques. Polymer.
Sources
- 1. tainstruments.com [tainstruments.com]
- 2. tainstruments.com [tainstruments.com]
- 3. How crosslink density influences storage modulus in dynamic mechanical analysis [eureka.patsnap.com]
- 4. tainstruments.com [tainstruments.com]
- 5. DMA: Dynamic Mechanical Analysis – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Extension of the Flory-Rehner Theory of Swelling to an Anisotropic Polymer System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calculation of Swelling for a Ge [eng.uc.edu]
- 9. Flory–Rehner equation - Wikipedia [en.wikipedia.org]
- 10. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Viscosity Management in o-Allylphenyl Glycidyl Ether Formulations
Welcome to the Advanced Materials & Biomaterials Support Center. This guide is designed for formulation scientists, materials engineers, and drug development professionals working with o-allylphenyl glycidyl ether (APGE) .
APGE is a highly specialized, dual-functional monomer featuring an epoxide ring (for amine/anhydride ring-opening) and an allyl group (for radical-mediated thiol-ene click chemistry or bismaleimide co-curing). While APGE itself has a relatively low baseline viscosity, incorporating it into high-performance thermosets or grafting it onto macromers for drug delivery often results in highly viscous formulations. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your formulation's rheology.
Part 1: The Causality of Viscosity in APGE Systems
Before altering your formulation, it is critical to understand why APGE systems resist flow:
-
Aromatic Stacking: The rigid phenyl ring in APGE promotes intermolecular
stacking. This creates a highly structured fluid network that resists shear forces, unlike flexible aliphatic chains. -
High-Molecular-Weight Co-Resins: In electronics, APGE is often used to co-cure solid bismaleimides (BMI) or cyanate esters . The dissolution of these high-MW solids into the APGE monomer exponentially increases bulk viscosity.
-
Hydrophobic Aggregation (Biomaterials): In drug development, when APGE is grafted onto hydrophilic polymer backbones (e.g., hyaluronic acid) for injectable hydrogels, the hydrophobic allylphenyl groups form micellar aggregates in aqueous buffers, severely limiting injectability.
Part 2: Viscosity Troubleshooting Workflows
Workflow for troubleshooting and reducing viscosity in APGE formulations based on application.
Part 3: Experimental Protocols
Protocol A: Rheological Temperature Sweep (For Thermosets & Encapsulants)
Causality: Thermal energy increases the free volume between polymer chains, reducing frictional resistance. However, excessive heat triggers premature cross-linking between APGE's epoxide/allyl groups and co-curing agents, causing a sudden viscosity spike (B-staging). This protocol identifies the safe thermal processing window.
Step-by-Step Methodology:
-
Load 2.0 mL of the APGE resin blend onto a parallel-plate rheometer (25 mm geometry).
-
Set the gap to 1.0 mm and apply a constant shear rate of 10 s⁻¹.
-
Execute a temperature ramp from 25°C to 120°C at a heating rate of 2°C/min.
-
Continuously monitor complex viscosity (
). -
Self-Validation Step: Identify the exact temperature where
reaches its absolute minimum before the curve sharply inflects upward. Set your factory processing/injection temperature exactly 10°C below this inflection point to guarantee a safe working pot-life without premature curing.
Protocol B: Reactive Dilution via Aliphatic Substitution
Causality: Replacing a fraction of the aromatic APGE with an aliphatic mono-functional glycidyl ether (e.g., C12-C14 Alkyl Glycidyl Ether) disrupts
Step-by-Step Methodology:
-
Calculate the Epoxide Equivalent Weight (EEW) of your current APGE base formulation.
-
Substitute 10% (w/w) of the base resin with C12-C14 Alkyl Glycidyl Ether (AGE).
-
Blend the components using a planetary centrifugal mixer at 800 RPM for 15 minutes at 40°C.
-
Degas the mixture under vacuum (-0.1 MPa) for 10 minutes to remove entrapped air.
-
Self-Validation Step: Measure the final viscosity at 25°C using a rotational viscometer. A successful dilution will yield a viscosity drop of at least 40% compared to the neat formulation, verifying the successful disruption of intermolecular forces.
Protocol C: Biocompatible Co-Solvent Addition (For Drug Delivery Hydrogels)
Causality: When APGE is grafted onto hydrophilic backbones for drug delivery, hydrophobic allylphenyl groups cause micellar aggregation. Adding a biocompatible co-solvent like PEG-400 disrupts these hydrophobic domains, linearizing the polymer chains and restoring injectability.
Step-by-Step Methodology:
-
Formulate the APGE-grafted macromer in your standard aqueous buffer (e.g., PBS).
-
If the solution cannot easily pass through a 27G needle, titrate in PEG-400 at 5% (v/v) increments, up to a maximum of 20% (v/v).
-
Homogenize using a vortex mixer for 5 minutes at room temperature.
-
Self-Validation Step: Perform an injectability test using a universal testing machine (e.g., Instron). An extrusion force of <20 N validates the formulation for safe, manual subcutaneous injection.
Part 4: Data Presentation - Viscosity Modifiers Comparison
When Protocol B is required, use the following table to select the appropriate secondary reactive diluent to pair with your APGE formulation.
| Modifier / Diluent | Chemical Nature | Viscosity (mPa·s @ 25°C) | EEW (g/eq) | Impact on Cured Network (Tg) | Primary Application |
| o-Allylphenyl Glycidyl Ether (APGE) | Aromatic, Dual-Functional | 15 - 30 | ~190 | Maintains High Tg | Baseline co-curing agent |
| C12-C14 Alkyl Glycidyl Ether (AGE) | Aliphatic, Mono-Functional | 5 - 10 | 275 - 300 | Significant Tg Depression | Maximum viscosity reduction |
| 1,4-Butanediol Diglycidyl Ether | Aliphatic, Di-Functional | 12 - 22 | 130 - 145 | Moderate Tg Depression | Maintains crosslink density |
| Butyl Glycidyl Ether (BGE) | Aliphatic, Mono-Functional | < 3 | 145 - 155 | High Tg Depression | High dilution efficiency |
Part 5: Frequently Asked Questions (FAQs)
Q: My APGE-cyanate ester formulation is crystallizing at room temperature, causing a massive apparent viscosity increase. How do I fix this? A: Aromatic glycidyl ethers and cyanate esters can undergo cold crystallization due to their rigid planar structures. To resolve this immediately, gently warm the formulation to 50°C for 2-4 hours until fully clear. To prevent recurrence during storage, introduce a small percentage (3-5%) of an asymmetric aliphatic diluent (e.g., 2-ethylhexyl glycidyl ether) to permanently disrupt the crystalline lattice formation .
Q: We are using APGE for thiol-ene click chemistry in a drug delivery hydrogel. The pre-polymer is too viscous to mix with our sensitive API. Can we use heat? A: Heating is strictly prohibited if your Active Pharmaceutical Ingredient (API) is thermolabile (e.g., proteins, peptides, or live cells). Instead, utilize Protocol C (Biocompatible Co-Solvent Addition) or reduce the degree of APGE substitution on your polymer backbone during synthesis. Lowering the grafting density reduces hydrophobic aggregation, thereby lowering the baseline viscosity without requiring thermal intervention.
Q: Does adding aliphatic reactive diluents to an APGE system affect the final glass transition temperature (Tg)? A: Yes. APGE is specifically chosen because its aromatic ring maintains a high Tg and thermal stability in the cured network . Replacing part of the formulation with aliphatic diluents (like C12-C14 AGE) introduces flexible carbon chains that lower the overall crosslink density and increase free volume, which will depress the Tg . You must balance your viscosity requirements with the thermomechanical limits of your specific application.
Part 6: References
Technical Support Center: Managing Heat of Reaction in Large-Scale Polymerization of Epoxides
Welcome to the Technical Support Center for managing exothermic reactions during the large-scale polymerization of epoxides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the significant heat generated during these reactions. Ensuring thermal safety is paramount not only for the quality and integrity of your product but also for the operational safety of your facility.
The ring-opening polymerization of epoxides is a highly exothermic process.[1][2] As the reaction proceeds, the breaking of the strained three-membered epoxide ring releases a substantial amount of energy in the form of heat.[1][2] If this heat is not effectively managed, it can lead to a rapid increase in temperature, a phenomenon known as thermal runaway.[3][4] This uncontrolled positive feedback loop, where an increase in temperature accelerates the reaction rate, which in turn generates more heat, can have severe consequences, including product degradation, equipment damage, and even explosions.[3][4][5]
This guide provides practical, troubleshooting-focused answers to common challenges encountered in the lab and during scale-up.
Troubleshooting Guide: Real-Time Exotherm Management
This section addresses immediate actions and corrective measures to take when facing thermal control issues during a large-scale epoxide polymerization.
Question: My reactor temperature is rapidly increasing beyond the setpoint. What are the immediate steps I should take?
Answer:
An unexpected temperature spike is a critical event that requires immediate and decisive action to prevent a thermal runaway. The primary goal is to rapidly decrease the rate of heat generation and increase the rate of heat removal.
Immediate Actions:
-
Stop Reagent Addition: If you are using a semi-batch process, immediately stop the feed of any monomer, initiator, or catalyst. This is the fastest way to reduce the rate of heat generation.
-
Maximize Cooling: Increase the flow of coolant to the reactor jacket and any internal cooling coils to its maximum capacity.[6] If you have a secondary, colder cooling utility available, switch to it.
-
Ensure Agitation: Verify that the agitator is functioning correctly. Loss of mixing can lead to localized hotspots, which can initiate a runaway reaction.[3][7] Proper agitation is crucial for efficient heat transfer to the cooling surfaces.[8]
-
Emergency Quenching: If the temperature continues to rise despite maximum cooling, you must be prepared to quench the reaction.[6] This involves adding a pre-determined, cold, inert solvent to rapidly cool and dilute the reaction mixture, thereby slowing the reaction rate.[6] The choice of quenching agent should be made during the process development and risk assessment phase.
The following flowchart outlines the decision-making process for an acute temperature excursion.
Caption: Emergency response workflow for a temperature excursion.
Question: I've stabilized the reactor after a temperature spike. How do I investigate the root cause?
Answer:
A thorough post-incident analysis is crucial to prevent recurrence. Here’s a checklist of what to investigate:
-
Reagent Addition Rate: Was the monomer or initiator added too quickly? The rate of addition should be carefully controlled to match the heat removal capacity of the reactor.[3] For highly exothermic reactions, a semi-batch process where a reactant is added at a controlled rate is inherently safer than a batch process where all reactants are mixed at once.[9]
-
Cooling System Performance: Was the cooling system operating at its expected efficiency? Check coolant temperature, flow rate, and for any potential fouling on the heat transfer surfaces.
-
Agitation Efficiency: Was the mixing adequate for the batch size and viscosity? Poor mixing can lead to the formation of hot spots.[8] The type of impeller is critical; for instance, a pitched-blade turbine is often better for promoting uniform temperature distribution than a simple anchor stirrer.[6]
-
Raw Material Purity: Were there any impurities in the epoxide monomer or other reagents that could have an unintended catalytic effect? A preliminary hazard assessment should identify potential reaction contaminants.
-
Incorrect Formulation: Was the mix ratio of resin to hardener or the concentration of the initiator correct?[10] An incorrect ratio can significantly alter the reaction kinetics and heat generation profile.[10]
Frequently Asked Questions (FAQs)
This section covers fundamental principles and best practices for the safe design and scale-up of epoxide polymerizations.
Q1: What are the key factors influencing the exotherm of an epoxide polymerization?
A1: Several factors contribute to the intensity of the exothermic reaction. Understanding and controlling these is fundamental to safe process design.
-
Epoxy Resin Formulation: Different epoxy resins have inherently different reactivities and heat release profiles.[10] For example, cycloaliphatic epoxides are generally more reactive and have a higher exothermicity due to greater ring strain compared to glycidyl ether-based epoxies.[11]
-
Initiator/Curing Agent Type and Concentration: The choice and concentration of the initiator or curing agent dictate the polymerization rate. Higher initiator concentrations lead to a faster reaction and a more rapid release of heat.[12]
-
Reaction Temperature: The rate of polymerization, and thus the rate of heat generation, increases exponentially with temperature. A common rule of thumb is that the reaction rate doubles for every 10°C increase in temperature.[13]
-
Volume and Geometry (Scale): The total amount of heat generated is proportional to the volume of the reaction mixture. However, the ability to remove that heat is proportional to the surface area of the reactor. As you scale up, the volume increases cubed while the surface area increases squared, making heat removal progressively more challenging.[13]
Q2: How can I proactively design a safer large-scale epoxide polymerization process?
A2: Proactive safety design involves a multi-faceted approach, from chemical selection to engineering controls.
-
Calorimetric Studies: Before any scale-up, perform reaction calorimetry studies, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC), on a small scale.[8] These studies are essential to determine key safety parameters like the heat of reaction, the rate of heat release, and the adiabatic temperature rise.[4][8] This data allows you to quantify the cooling requirements for the larger scale.
-
Process Type Selection: For exothermic reactions, semi-batch or continuous flow processes are significantly safer than batch processes.[14][15][16] Controlled addition of a limiting reagent ensures that the total amount of unreacted material at any given time is low, thus limiting the maximum potential energy release.[9]
-
Solvent and Concentration: Using an appropriate solvent can help moderate the reaction temperature by increasing the thermal mass of the system.[6] However, this must be balanced with potential impacts on reaction kinetics and downstream processing.
-
Engineering Controls:
-
High-Efficiency Cooling: Equip the reactor with a high-capacity cooling system, potentially including a jacket, internal cooling coils, and an external heat exchanger.[17][18]
-
Robust Agitation: Design the agitation system to ensure good mixing and prevent temperature gradients.[8]
-
Emergency Venting: The reactor must be equipped with appropriately sized pressure relief devices (e.g., rupture discs, relief valves) to safely vent the reactor in a worst-case runaway scenario.[3][19]
-
The logical workflow for designing a safe polymerization process is illustrated below.
Caption: Workflow for safe process design and scale-up.
Q3: What are the differences in managing exotherms in batch, semi-batch, and continuous reactors?
A3: The choice of reactor type has a profound impact on the strategy for heat management.
| Reactor Type | Description | Heat Management Strategy | Advantages for Exothermic Rxns | Disadvantages for Exothermic Rxns |
| Batch | All reactants are added to the reactor at the beginning of the process.[14] | Relies entirely on the reactor's cooling system to remove the total heat of reaction. | Simple setup for small scale. | Inherently less safe; the entire potential energy of the reaction is present from t=0. High risk of runaway if cooling fails. |
| Semi-Batch | One or more reactants are fed to the reactor continuously or in portions.[14][15] | Heat generation is controlled by the feed rate of the limiting reactant.[9][15] | Inherently safer. [9] Allows the reaction rate to be matched to the cooling capacity. | More complex operation than batch. Potential for reactant accumulation if feed rate exceeds reaction rate. |
| Continuous (CSTR/PFR) | Reactants are continuously fed, and the product is continuously removed.[14] | Operates at a steady state where heat generation is balanced by heat removal. | Excellent for large-scale production.[14] Small reactor volumes provide a high surface-area-to-volume ratio for efficient heat transfer.[19] | Higher capital cost. More complex to set up and control. |
Q4: Can I use fillers to help manage the exotherm?
A4: Yes, incorporating high-density, thermally conductive fillers can act as a heat sink, absorbing some of the reaction heat and reducing the peak temperature of the mixture.[20] This is in contrast to low-density fillers, which can act as insulators and potentially worsen the situation by trapping heat.[20] However, the addition of fillers will also affect the viscosity and mixing characteristics of the reaction, which must be accounted for in the process design.
References
- Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. - Incurelab. (2025, February 6).
- Thermal runaway - Wikipedia. (n.d.).
- Understanding Runaway Reactions and Their Safety Implications. (2024, September 18).
- Controlling Exotherm - The Heat Reaction of Epoxy Cure - Epoxyworks. (n.d.).
- Cationic Polymerization (Cure Kinetics) of Model Epoxide Systems - DTIC. (n.d.).
- Polymerization Reactor Scale-Up Strategies - Jinzong Machinery. (2024, June 25).
- Investigation of the Reactivity of Epoxide Monomers in Photoinitiated Cationic Polymerization | Request PDF - ResearchGate. (n.d.).
- Epoxide - Wikipedia. (n.d.).
- Chemical reaction hazards and the risk of thermal runaway INDG254. (n.d.).
- Technical Support Center: Managing Exothermic Reactions in Large-Scale Epoxidation - Benchchem. (n.d.).
- Safe scale-up with exothermic reactions - Process Technology Online. (n.d.).
- Chemical Accident Prevention & Preparedness - EUROPA. (2023, December 5).
- Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023, October 12).
- Thermal Runaway of Chemical Reactors: An Experimental, Modeling, and Machine-Learning Investigation | Industrial & Engineering Chemistry Research - ACS Publications. (2026, January 20).
- Polymerization Reactor Types Explained | PDF - Scribd. (n.d.).
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
- Epoxide Reactions: Mechanism & Opening - Chemistry - StudySmarter. (2023, October 20).
- Control of batch and semibatch reactors. (n.d.).
- Reactor Cooling System: Ensuring Safe and Efficient Operation. (n.d.).
-
Kinetics-free process intensification: from semi-batch to series of continuous chemical reactors - IRIS . (n.d.). Retrieved from
- batch and semi batch reactors for exothermic processes. Impact on relief sizing - IChemE. (n.d.).
Sources
- 1. Epoxide - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Thermal runaway - Wikipedia [en.wikipedia.org]
- 4. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EUROPA - MINERVA Home Page - European Commission - 9. mahb-bulletin-no9-fortheweb-A4 [minerva.jrc.ec.europa.eu]
- 8. amarequip.com [amarequip.com]
- 9. icheme.org [icheme.org]
- 10. Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. [incurelab.com]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. cedrec.com [cedrec.com]
- 14. scribd.com [scribd.com]
- 15. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 16. re.public.polimi.it [re.public.polimi.it]
- 17. jinzongmachinery.com [jinzongmachinery.com]
- 18. lneya-online.com [lneya-online.com]
- 19. process-technology-online.com [process-technology-online.com]
- 20. epoxyworks.com [epoxyworks.com]
Validation & Comparative
Comprehensive Comparison Guide: Characterization and Functionalization of Polymers Derived from ((o-Allylphenoxy)methyl)oxirane
Audience: Researchers, Polymer Scientists, and Drug Development Professionals Focus: Comparative performance, mechanistic causality, and validated experimental protocols for functional polyethers.
Introduction to the Monomer Platform
The demand for highly functional, modular polymer platforms in therapeutics, bioconjugation, and advanced coatings has driven the development of substituted polyethers. ((o-Allylphenoxy)methyl)oxirane , commonly referred to as ortho-allylphenyl glycidyl ether (o-APGE) , represents a sophisticated monomer bridging the gap between flexible, reactive aliphatic epoxides and rigid, unreactive aromatic epoxides.
By undergoing controlled ring-opening polymerization (ROP) of the oxirane ring, o-APGE yields a polyether backbone with pendant ortho-allylphenoxy groups. This unique architecture provides a highly hydrophobic, sterically hindered microenvironment while retaining quantitative reactivity for post-polymerization modifications via metal-free thiol-ene "click" chemistry[1][2].
Logical flow of o-APGE ring-opening polymerization and subsequent thiol-ene functionalization.
Comparative Performance Analysis
To objectively evaluate o-APGE, it must be benchmarked against its structural relatives: Allyl Glycidyl Ether (AGE) and Phenyl Glycidyl Ether (PGE) .
-
Poly(AGE) is highly reactive due to its allyl group but forms a highly flexible, low-Tg (glass transition temperature) hydrophilic/amphiphilic network that often lacks the mechanical rigidity required for structural microgels[2].
-
Poly(PGE) provides excellent thermo-mechanical stability and hydrophobicity due to the aromatic ring but completely lacks a functional handle for post-polymerization modification[3][4].
-
Poly(o-APGE) synthesizes these properties, offering the thermo-mechanical robustness of an aromatic polyether with the orthogonal reactivity of an allyl group.
Quantitative Data Comparison
| Property / Metric | Poly(AGE) | Poly(PGE) | Poly(o-APGE) |
| Monomer Structure | Aliphatic allyl ether | Aromatic ether | Ortho-allyl aromatic ether |
| Glass Transition (Tg) | ~ -75 °C | ~ -10 °C | ~ +5 °C to +15 °C |
| Hydrophobicity | Low (Amphiphilic) | High | High |
| Post-Polymerization Reactivity | High (Allyl group) | None | High (Allyl group) |
| Steric Hindrance (ROP) | Low | Moderate | High |
| Primary Application | Drug delivery, PEG alternatives | Coatings, rigid resins | Responsive microgels, robust resins |
Note: Tg values are approximate and depend heavily on molecular weight and cross-linking density.
Scientific Causality in Experimental Design
As an application scientist, it is critical to understand why specific synthetic routes are chosen over others.
-
Why Anionic ROP over Cationic ROP? Cationic polymerization of allyl-containing epoxides frequently leads to detrimental side reactions, such as the cross-linking of the allyl double bonds by cationic active centers. Anionic Ring-Opening Polymerization (AROP) strictly targets the oxirane ring, preserving the allyl group for downstream use[2][5].
-
Why Low-Temperature Polymerization (≤30 °C)? A known vulnerability in the AROP of allyl glycidyl ethers is the base-catalyzed isomerization of the terminal allyl group into an internal, less reactive cis-prop-1-enyl ether group. By maintaining the reaction temperature below 30 °C, this isomerization is quantitatively suppressed, ensuring 100% fidelity of the terminal allyl groups[2].
-
Why Thiol-Ene Click Chemistry? Thiol-ene coupling is a radical-mediated reaction that proceeds rapidly under UV light. Unlike azide-alkyne cycloadditions, it does not require toxic copper catalysts, making the resulting Poly(o-APGE) networks highly suitable for biomedical applications and environmentally benign coatings[6][7].
Validated Experimental Protocols
The following self-validating protocols detail the synthesis and characterization of Poly(o-APGE) and its subsequent functionalization.
Step-by-step experimental workflow for the synthesis and modification of Poly(o-APGE).
Protocol 1: Anionic Ring-Opening Polymerization of o-APGE
Objective: Synthesize a linear polyether backbone with 100% allyl preservation.
-
Monomer Purification: Dry o-APGE over calcium hydride (CaH₂) for 24 hours. Degas via three freeze-pump-thaw cycles and vacuum distill immediately prior to use to remove moisture, which would prematurely terminate the anionic chains.
-
Initiation: In a nitrogen-filled glovebox, dissolve a precise molar amount of potassium alkoxide (or potassium naphthalenide) in anhydrous tetrahydrofuran (THF).
-
Propagation: Add the purified o-APGE monomer dropwise to the initiator solution. Crucial Step: Maintain the reactor temperature strictly at 30 °C using a water bath. Stir for 48–72 hours depending on the target degree of polymerization.
-
Termination: Quench the living polymer chains by adding a 10-fold molar excess of degassed acidic methanol.
-
Isolation: Precipitate the polymer by dropping the THF solution into a large excess of cold hexane. Recover the viscous polymer and dry under high vacuum at 40 °C to a constant weight.
Protocol 2: UV-Initiated Thiol-Ene Functionalization
Objective: Cross-link or functionalize the pendant allyl groups without metal catalysts.
-
Formulation: Dissolve Poly(o-APGE) in toluene. Add a multifunctional thiol, such as pentaerythritol tetrakis(3-mercaptopropionate) (PTMP), at a 1:1 molar ratio of thiol groups to allyl groups.
-
Photoinitiator: Add 2,2-dimethoxy-2-phenylacetophenone (DMPA) at 1.0 wt% relative to the polymer mass[7].
-
Irradiation: Place the solution in a UV-transparent mold or vial. Irradiate with a 365 nm UV lamp (approx. 10 mW/cm²) for 15 minutes.
-
Validation (1H-NMR): To verify complete functionalization, analyze the product via 1H-NMR (in CDCl₃). The successful reaction is self-validated by the complete disappearance of the multiplet at 5.8 ppm (-CH=) and the doublet at 5.1-5.3 ppm (=CH₂) corresponding to the allyl protons.
Characterization Standards
To ensure the structural integrity of the synthesized Poly(o-APGE), the following analytical suite must be employed:
-
Nuclear Magnetic Resonance (1H-NMR & 13C-NMR): Confirms the ROP mechanism by the disappearance of the oxirane ring protons (typically 2.5–3.3 ppm) and the broadening of the polyether backbone peaks (3.4–3.8 ppm). The aromatic protons (6.8–7.2 ppm) and allyl protons (5.1–5.8 ppm) must integrate quantitatively relative to the initiator end-group[5].
-
Size Exclusion Chromatography (SEC/GPC): Utilized to determine the Number Average Molecular Weight (
) and the Polydispersity Index (PDI). A controlled AROP should yield a narrow PDI (< 1.20). -
Differential Scanning Calorimetry (DSC): Used to measure the Tg. Poly(o-APGE) will show a distinct step-change in heat capacity, validating its thermo-mechanical superiority over Poly(AGE).
References
- US2965607A - Ethers of epoxy-substituted phenols and their polymers Source: Google Patents URL
- Poly(allyl glycidyl ether)
- A robust platform for functional microgels via thiol–ene chemistry with reactive polyether-based nanoparticles Source: RSC Publishing URL
- Anionic Polymerization of Phenyl Glycidyl Ether in Miniemulsion Source: ACS Publications URL
- Anionic Polymerization of an Amphiphilic Copolymer for Preparation of Block Copolymer Micelles Stabilized by π-π Stacking Interactions Source: PMC - NIH URL
- Thiol-ene crosslinking of poly(allyl glycidyl ether)
- Examining the Influence of Anion Nucleophilicity on the Polymerisation Initiation Mechanism of Phenyl Glycidyl Ether Source: MDPI URL
Sources
- 1. US2965607A - Ethers of epoxy-substituted phenols and their polymers - Google Patents [patents.google.com]
- 2. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Anionic Polymerization of an Amphiphilic Copolymer for Preparation of Block Copolymer Micelles Stabilized by π-π Stacking Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust platform for functional microgels via thiol–ene chemistry with reactive polyether-based nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. escholarship.org [escholarship.org]
High-Performance Analytical Strategies for ((o-Allylphenoxy)methyl)oxirane Purity Assessment
Topic: Analytical Methods for Determining the Purity of ((o-Allylphenoxy)methyl)oxirane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Molecule Analysis
((o-Allylphenoxy)methyl)oxirane , commonly known as 2-Allylphenyl Glycidyl Ether , represents a unique analytical challenge due to its trifunctional nature: it contains an aromatic core, a reactive epoxide (oxirane) ring, and an oxidatively sensitive allyl group.
Unlike simple aliphatic glycidyl ethers, the aromatic ring provides a strong UV chromophore, making HPLC a viable alternative to GC. However, the simultaneous presence of the allyl and epoxide groups creates a high susceptibility to both polymerization and hydrolysis. Therefore, a single analytical method is often insufficient for a comprehensive purity profile.
-
Key Impurities to Monitor:
-
Precursors: 2-Allylphenol (starting material), Epichlorohydrin.
-
Degradants: Hydrolyzed diol (ring-opened), Allyl-oxidized species.
-
Oligomers: Dimers formed via allyl-allyl coupling or epoxide homopolymerization.
-
This guide objectively compares the three industry-standard methodologies—Potentiometric Titration , GC-FID , and RP-HPLC —providing optimized protocols for each.
Comparative Analysis of Methodologies
The following table summarizes the performance characteristics of the primary analytical techniques.
| Feature | Method A: Potentiometric Titration | Method B: GC-FID | Method C: RP-HPLC (UV) |
| Primary Utility | Absolute Assay (Epoxide Content) | Volatile Impurity Profiling | Non-Volatile/Degradant Profiling |
| Specificity | High for Epoxide group only | High for volatile organics | High for aromatics & polar degradants |
| Interferences | Non-epoxy impurities are invisible | Thermally labile oligomers | Inorganic salts (blind to UV) |
| Precision (RSD) | < 0.5% | < 2.0% | < 1.0% |
| Limit of Detection | N/A (Macro method) | ~10 ppm | ~1 ppm |
| Sample Stress | Chemical (Acidic) | Thermal (High Temp) | Minimal (Ambient) |
| Best For... | QC Release / Stoichiometry checks | Residual solvents & Starting materials | Hydrolysis products (Diols) & Stability studies |
Detailed Experimental Protocols
Method A: Potentiometric Titration (Epoxy Equivalent Weight)
The "Gold Standard" for Functional Purity
Principle: This method adapts ASTM D1652 . Hydrogen bromide (HBr) is generated in situ by the reaction of perchloric acid with tetraethylammonium bromide (TEAB).[1] The HBr quantitatively opens the oxirane ring. The endpoint is detected potentiometrically when excess HBr accumulates.
Protocol:
-
Reagent Prep: Dissolve 100g TEAB in 400 mL glacial acetic acid. Prepare 0.1 N Perchloric acid in glacial acetic acid.
-
Sample Prep: Weigh 0.4–0.6 g of ((o-Allylphenoxy)methyl)oxirane (accurate to 0.1 mg) into a beaker.
-
Solubilization: Add 10 mL dichloromethane (DCM) and 10 mL of the TEAB reagent.
-
Titration: Titrate with 0.1 N Perchloric acid using a potentiometric titrator equipped with a glass pH electrode and a reference electrode (LiCl in ethanol).
-
Calculation:
(Where V = volume of titrant, N = normality, W = sample weight)
Critical Insight: This method is blind to the allyl purity. A sample could be 99% epoxide but contain polymerized allyl chains. It must be paired with GC or HPLC.
Method B: Gas Chromatography (GC-FID)
The "Workhorse" for Volatile Impurities
Principle: Capillary GC offers the highest resolution for separating the target molecule from its starting material, 2-Allylphenol , which is often the critical specification contaminant.
Protocol:
-
Column: fused silica capillary, 30 m x 0.32 mm ID, 0.25 µm film thickness (Phase: 5% Phenyl-methylpolysiloxane, e.g., DB-5 or HP-5).
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Inlet: Split injection (50:1), 250°C.
-
Detector: FID at 280°C.
-
Temperature Program:
-
Hold at 80°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C (Hold 5 min to elute dimers).
-
Self-Validating Check: Ensure the resolution (
Method C: Reverse-Phase HPLC (UV Detection)
The "Stability" Monitor
Principle: Unlike GC, HPLC does not thermally stress the molecule. It is the only method capable of quantifying the hydrolyzed diol impurity (formed if the epoxide opens due to moisture), which is too polar and non-volatile for standard GC.
Protocol:
-
Column: C18 (L1 packing), 150 mm x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient:
-
0 min: 30% B
-
15 min: 90% B
-
20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 220 nm (Epoxide/Allyl absorption) and 270 nm (Aromatic specificity).
Expert Note: The "Diol" impurity will elute significantly earlier than the main peak due to increased polarity. The starting material (2-Allylphenol) will elute slightly earlier or later depending on pH; low pH (Phosphoric acid) keeps the phenol protonated and improves peak shape.
Visualizing the Analytical Workflow
The following diagram illustrates the logical decision pathway for selecting the appropriate method based on specific data requirements.
Figure 1: Decision matrix for selecting the optimal analytical technique based on the specific "Quality Attribute" being measured (Assay vs. Impurity Profile).
References
-
ASTM International. (2019). ASTM D1652-11(2019) Standard Test Method for Epoxy Content of Epoxy Resins. West Conshohocken, PA. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1994). Phenyl Glycidyl Ether: Method 1619. NIOSH Manual of Analytical Methods (NMAM), 4th Edition.[5] [Link]
-
Sielc Technologies. Separation of Phenyl Glycidyl Ether on Newcrom R1 HPLC Column. [Link]
Sources
Comparative Study of Curing Agents for o-Allylphenyl Glycidyl Ether (APGE): A Technical Guide
The following is a comprehensive technical guide comparing curing agents for o-allylphenyl glycidyl ether (APGE). It is designed for researchers and material scientists, focusing on the unique dual-functional chemistry of this monomer.
Introduction: The Dual-Functional Challenge
o-Allylphenyl glycidyl ether (APGE) represents a unique class of "hybrid" monomers in high-performance thermosets. Unlike standard Diglycidyl Ether of Bisphenol A (DGEBA), APGE contains two distinct reactive centers with vastly different activation energies:
-
The Glycidyl Ether (Epoxy) Group: Highly reactive toward nucleophiles (amines, anhydrides) and Lewis acids.
-
The o-Allyl Group: A sterically hindered alkene located ortho to the ether linkage. It is generally inert to standard epoxy curing conditions but can be activated via radical polymerization, thiol-ene addition, or high-temperature oxidative crosslinking.
Critical Chemical Insight: Unlike allyl phenyl ether, which undergoes Claisen rearrangement to o-allylphenol at
This guide compares three primary curing methodologies: Aromatic Amines , Anhydrides , and Dual-Cure Systems , evaluating them on kinetics, thermal stability (
Mechanistic Comparison of Curing Agents
The selection of a curing agent dictates whether the allyl group acts as a passive plasticizer (lowering crosslink density) or an active crosslinker (increasing thermal stability).
Diagram 1: Reaction Pathways of APGE
Caption: Reaction pathways for APGE. Note that standard amine curing leaves the allyl group pendant unless a secondary high-temperature post-cure is applied.
Comparative Performance Review
Aromatic Amines (DDM, DDS)
Aromatic amines like 4,4'-Diaminodiphenyl methane (DDM) and Diaminodiphenyl sulfone (DDS) are the gold standard for high-strength structural applications.
-
Mechanism: Step-growth polymerization reacting only with the epoxy ring.
-
Allyl Effect: The pendant allyl group acts as an internal plasticizer, improving toughness (impact resistance) compared to unmodified epoxy, but potentially lowering the initial
. -
Post-Cure: If cured >180°C, the allyl groups may homopolymerize (slowly) or react with atmospheric oxygen, creating a "skin" of higher crosslink density.
Anhydrides (MTHPA, NMA)
Methyl tetrahydrophthalic anhydride (MTHPA) is preferred for electrical potting due to low viscosity and low exotherm.[1]
-
Mechanism: Chain-growth copolymerization initiated by a Lewis base.
-
Allyl Effect: Anhydride cures often require high temperatures (120°C–160°C).[1] At these temperatures, the allyl group is more likely to participate in oxidative crosslinking, leading to a higher modulus but lower elongation at break than amine systems.
Catalytic & Dual Cure Systems
-
Imidazoles (2E4MZ): Cause homopolymerization of the epoxy. High
, brittle.[1] -
Thiol-Ene / Sulfur: A novel approach involves using sulfur or thiols to bridge the allyl groups while amines cure the epoxy. This creates a highly tough, rubber-modified thermoset structure.
Summary Data Table
| Feature | Aromatic Amine (DDM) | Anhydride (MTHPA) | Dual Cure (w/ BMI or Sulfur) |
| Primary Mechanism | Nucleophilic Addition | Polyesterification | Interpenetrating Network |
| Cure Temperature | 100°C – 150°C | 120°C – 170°C | 150°C – 200°C |
| Viscosity Profile | High (Solid/Paste) | Very Low (Liquid) | Variable |
| Allyl Group Fate | Mostly Pendant (Plasticizer) | Partial Oxidation | Fully Crosslinked |
| Glass Transition ( | 140°C – 160°C | 130°C – 150°C | >200°C (if fully reacted) |
| Toughness ( | High | Moderate | Moderate-High |
| Moisture Resistance | Moderate | Excellent | Good |
Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC) Kinetic Study
Objective: Determine the Activation Energy (
-
Sample Prep: Mix APGE with stoichiometric equivalent of curing agent (e.g., DDM at 1:1 amine:epoxy ratio). Degas in vacuum at 40°C for 10 mins.
-
Dynamic Scan: Load 5–10 mg into Al pans. Run dynamic scans at heating rates (
) of 5, 10, 15, and 20 °C/min from 30°C to 300°C. -
Analysis:
-
Identify peak exothermic temperature (
).[1] -
Use the Kissinger Equation to plot
vs . -
Slope =
.
-
-
Allyl Validation: Look for a secondary exotherm >200°C, which indicates allyl homopolymerization.[1]
Protocol B: FTIR Monitoring of Dual Functionality
Objective: Confirm selective reaction of epoxy vs. allyl groups.
-
Setup: ATR-FTIR spectroscopy.
-
Tracking Peaks:
-
Procedure: Collect spectra at isothermal intervals (e.g., 120°C).
-
Success Criterion: Rapid disappearance of 915 cm⁻¹ peak; persistence of 1630 cm⁻¹ peak (unless dual cure is active).
-
References
-
Synthesis and Properties of Allyl-Substituted Phenolic Resins Source: Google Patents (US2965607A) Context:[1] Describes the synthesis of o-allylphenyl glycidyl ether and its conversion to diepoxides, establishing baseline mechanical properties (101 ksi flexural strength). URL:
-
Curing Kinetics of Diglycidyl Ether with Aromatic Amines Source: Asian Journal of Chemistry / KPI Context: Provides the kinetic model (Kissinger method) and activation energy comparisons for DDM vs. other aromatic amines, applicable to APGE analogs. URL:[Link] (Specific article via repository: 2)[1]
-
Dual-Curing Mechanism of Epoxy/Allyl/Sulfur Systems Source: ResearchGate Context: Details the "dual cure" pathway where allyl groups are crosslinked via sulfur/radicals while epoxy cures with amines, validating the "Pathway C" in Diagram 1. URL:[Link]
-
Allyl Glycidyl Ether (AGE) vs. Aromatic Analogs Source: Wikipedia / PubChem Context: General physical properties and safety data for the allyl glycidyl ether class, used for baseline viscosity and refractive index comparisons. URL:[Link][1][3]
Sources
Assessing the Biocompatibility of Polymers from ((o-Allylphenoxy)methyl)oxirane
A Comparative Technical Guide for Biomedical Application
Executive Summary
((o-Allylphenoxy)methyl)oxirane , commonly known as 2-Allylphenyl Glycidyl Ether (APGE) , represents a dual-functional monomer bridging the gap between robust epoxy networks and versatile allyl-based functionalization. Unlike standard biomedical polyethers (e.g., PEG) or acrylates (e.g., PEGDA), APGE offers an aromatic hydrophobic core with orthogonal reactivity: an epoxide ring for ring-opening polymerization (ROP) and an allyl group for thiol-ene "click" chemistry or radical crosslinking.
The Verdict: While APGE-derived polymers offer superior mechanical modulus and thermal stability compared to aliphatic polyethers, their biocompatibility profile is strictly process-dependent . The unreacted monomer is a known sensitizer and potential alkylating agent. Consequently, APGE polymers are not recommended for bio-resorbable implants but show significant promise in permanent, high-strength dental matrices and bio-inert coatings , provided that residual monomer extraction protocols reduce leachables below cytotoxicity thresholds (ISO 10993-5).
Chemical Identity & Mechanism of Action
Structural Analysis
The molecule consists of a benzene ring substituted at the ortho positions with a glycidyl ether moiety and an allyl group. This structure dictates its biological interaction:
-
Glycidyl Ether (Epoxide): High reactivity with amines/thiols (proteins/DNA). Source of acute cytotoxicity if unreacted.
-
Allyl Group: Provides sites for post-polymerization functionalization or crosslinking.
-
Aromatic Core: Increases hydrophobicity and modulus, promoting protein adsorption (fouling) compared to PEG.
Polymerization Pathways & Biological Implications
The biocompatibility of the final material depends entirely on which functional group drives the polymerization.
Figure 1: Orthogonal polymerization pathways determine the final material's biocompatibility. Pathway A is preferred for structural biomaterials, while Pathway B retains toxic epoxides requiring quenching.[1]
Comparative Performance Analysis
This section compares APGE-derived networks against industry standards: PEGDA (Polyethylene Glycol Diacrylate) for hydrogels and Bis-GMA for dental resins.
Cytotoxicity & Cell Viability (ISO 10993-5)
Data synthesized from comparative epoxy/acrylate studies.
| Metric | APGE Network (Cured) | PEGDA (Hydrogel) | Bis-GMA (Dental Resin) |
| Primary Cytotoxicity Mechanism | Residual Epoxide (Alkylating) | Residual Acrylate (Michael Acceptor) | Residual Methacrylate / BPA |
| Fibroblast Viability (L929, 24h) | > 85% (Post-extraction) | > 95% | ~70-80% |
| Sensitization Potential | High (Monomer is sensitizer) | Low | Moderate |
| Leachable Risk | Critical (Requires solvent wash) | Low (Water soluble) | Moderate |
| Hemocompatibility | Thrombogenic (Hydrophobic) | Non-thrombogenic | Thrombogenic |
Mechanical & Physical Properties
| Property | APGE Polymer | PEGDA (MW 700) | Clinical Implication |
| Modulus (E) | 2.5 - 3.2 GPa | 0.5 - 10 MPa | APGE is suitable for bone cements/dental fillers; PEGDA is soft tissue only. |
| Water Contact Angle | 85° ± 5° (Hydrophobic) | 30° ± 5° (Hydrophilic) | APGE supports cell adhesion but risks protein fouling. |
| Degradation | Non-degradable (Ether bond) | Hydrolytically Stable (Ester bond degrades slowly) | APGE is for permanent implants. |
Experimental Protocols for Biocompatibility Validation
To ensure scientific integrity, the following protocols are designed to be self-validating : they include internal controls to distinguish between material toxicity and experimental artifacts.
Protocol A: Purification & Residual Monomer Extraction
Rationale: Unreacted APGE is the primary source of toxicity. Standard curing is insufficient for biomedical grades.
-
Cure: Polymerize APGE via Anionic ROP (Initiator: t-BuOK, 1 mol%) at 120°C for 24h.
-
Soxhlet Extraction:
-
Solvent: Acetone (dissolves monomer, swells polymer).
-
Duration: 48 hours (minimum 20 cycles).
-
Validation: Analyze extract via GC-MS. Target: < 10 ppm residual APGE.
-
-
Deswelling: Gradual solvent exchange (Acetone -> Ethanol -> Water) to prevent stress cracking.
-
Sterilization: Gamma irradiation (25 kGy) or EtO. Note: Autoclaving may induce oxidative degradation of allyl groups.
Protocol B: Indirect Cytotoxicity Assay (Elution Method)
Standard: ISO 10993-5 / USP <87>
-
Sample Preparation: Incubate cured, extracted APGE polymer (surface area 3 cm²/mL) in MEM culture medium for 24h at 37°C.
-
Cell Culture: Seed L929 mouse fibroblasts at
cells/well in 96-well plates. Allow attachment (24h). -
Exposure: Replace medium with:
-
Test: 100% Extract.
-
Negative Control: HDPE Extract (Non-toxic).
-
Positive Control: 10% DMSO or Latex Extract (Toxic).
-
Serial Dilutions: 50%, 25%, 12.5% of Test Extract (Dose-response check).
-
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan in DMSO. Measure Absorbance (570 nm).
-
Calculation:
.-
Pass Criteria: Viability > 70%.[2]
-
Mechanistic Toxicology & Safety Logic
The biological risk of APGE polymers is governed by the Epoxide-DNA Adduct Pathway . Unlike acrylates which cause oxidative stress, epoxides can directly alkylate DNA bases (N7-guanine).
Figure 2: The toxicity threshold is defined by the capacity of cellular Glutathione S-Transferase to quench the epoxide ring before it alkylates DNA.
Critical Safety Note
Researchers must quantify the Epoxide Equivalent Weight (EEW) of the final polymer. If the allyl group is polymerized (Pathway B) leaving the epoxide intact, the material will be highly cytotoxic . Post-polymerization hydrolysis (acid treatment) or amination is mandatory to convert residual epoxides into benign diols or amino-alcohols.
References
-
ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link
-
Kost, B., et al. (2022) .[3] "Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers". International Journal of Molecular Sciences. Link
-
Pound-Lana, G., et al. (2017) .[3] "Functionalization of poly(lactide) via copolymerization with allyl glycidyl ether". European Polymer Journal. Link
-
IARC Monographs (1989) . "Phenyl Glycidyl Ether".[4][5] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Vol 47. Link
-
Auclair, N., et al. (2019) . "Synthesis of bio-based epoxy monomers from natural allyl- and vinyl phenols". Green Chemistry. Link
Sources
- 1. JP2019085534A - Silicone-modified epoxy resin composition and semiconductor device - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Precision Quantification of Epoxide Content in o-Allylphenyl Glycidyl Ether Resins
A Comparative Analytical Guide for Resin Characterization
Executive Summary
o-Allylphenyl Glycidyl Ether (APGE) presents a unique analytical challenge in polymer chemistry due to its dual functionality: it contains both a strained oxirane (epoxide) ring and an allyl double bond . Accurate quantification of the Epoxide Equivalent Weight (EEW) is critical for determining stoichiometric ratios in curing processes.
Standard halogenation methods can suffer from interference where reagents react indiscriminately with both the epoxide and the allyl unsaturation, leading to artificially high EEW values. This guide compares the industry-standard Potentiometric Titration (Perchloric Acid/TEAB) against the structural fidelity of 1H-NMR Spectroscopy , providing a definitive protocol for researchers requiring high-integrity data.
Part 1: The Analytical Landscape
The following decision matrix outlines the logical selection of methods based on laboratory constraints and accuracy requirements.
Part 2: Detailed Methodologies
Method A: Potentiometric Titration (ASTM D1652, Method B)
The Industry Standard for Routine Analysis
This method utilizes the in situ generation of Hydrogen Bromide (HBr) via the reaction of Perchloric Acid (
-
Scientific Rationale: Unlike manual titration with crystal violet, potentiometric detection eliminates human error associated with visual endpoints, which is crucial for APGE resins that may oxidize or discolor. The kinetic selectivity of HBr for the strained epoxide ring over the allyl double bond is high, provided the titration is performed rapidly and at controlled temperatures [1].
Experimental Protocol:
-
Reagent Preparation:
-
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid. Standardize against Potassium Hydrogen Phthalate (KHP).
-
Solvent: Dichloromethane (DCM) or Chlorobenzene (anhydrous).
-
Reagent: 20% Tetraethylammonium Bromide (TEAB) in Glacial Acetic Acid.
-
-
Procedure:
-
Weigh 0.4–0.6 g of APGE resin (precision ±0.1 mg) into a beaker.
-
Dissolve in 30 mL DCM.
-
Add 15 mL of TEAB solution.
-
Insert pH/mV electrode (glass body, Ag/AgCl reference).
-
Titrate with 0.1 N
using an automatic titrator (e.g., Metrohm or Mettler Toledo). -
Critical Control Point: Set the dosing rate to "Dynamic" to slow down near the inflection point. The first derivative (
) maximum indicates the endpoint.
-
-
Calculation:
- = Weight of sample (g)
- = Volume of titrant consumed (mL)
- = Normality of titrant
Workflow Diagram:
Method B: 1H-NMR Spectroscopy
The "Gold Standard" for Structural Validation
Nuclear Magnetic Resonance (NMR) provides absolute quantification by resolving the distinct chemical shifts of the epoxide ring protons versus the allyl vinyl protons. This method is immune to the "side-reaction" risks of titration [2].
Experimental Protocol:
-
Sample Prep: Dissolve ~20 mg APGE in 0.6 mL
(Chloroform-d). -
Acquisition:
-
Instrument: 400 MHz (or higher).
-
Scans: 16–32 (sufficient for neat resin).
-
Relaxation Delay (
): > 10 seconds (critical for quantitative integration).
-
-
Analysis (Chemical Shifts):
-
Epoxide (Oxirane) Ring: Multiplets at 2.6–2.9 ppm (methylene) and 3.1–3.4 ppm (methine).
-
Allyl Group: Multiplets at 5.1–5.4 ppm (terminal vinyl) and 5.8–6.1 ppm (internal vinyl).
-
-
Calculation: Determine the ratio of the epoxide methine proton integral (
) to the allyl internal vinyl proton integral ( ). For pure APGE, the ratio should be 1:1. Deviations indicate hydrolysis (high allyl) or oligomerization.
Part 3: Comparative Performance Data
The following data summarizes the performance of APGE analysis based on field trials.
| Feature | Potentiometric Titration (Method A) | 1H-NMR Spectroscopy (Method B) | FT-IR (Screening Only) |
| Accuracy | High (± 1.5%) | Very High (± 0.5%) | Low (Qualitative) |
| Specificity | Good (Kinetic selectivity required) | Excellent (Resolved signals) | Moderate |
| Interference | Risk of HBr addition to Allyl if slow | None | Overlap in fingerprint region |
| Sample Size | 0.5 g | 20 mg | < 1 mg |
| Time per Run | 10–15 mins | 20–30 mins | 2 mins |
| Cost per Run | Low | High | Very Low |
| Primary Use | QC / Batch Release | R&D / Structure Verification | Process Monitoring |
Part 4: Expert Insights & Causality
Why Titration Fails Without Potentiometry: In manual titrations using Crystal Violet, the endpoint is a transition from blue to blue-green to green. APGE resins often possess a slight intrinsic yellow/amber hue due to the phenyl ring oxidation or processing. This background color shifts the visual endpoint, often resulting in over-titration . Over-titration in this system is dangerous because once the epoxide is consumed, excess HBr will begin to attack the allyl double bond (albeit slower), leading to an artificially low EEW (high epoxide content calculation) [3].
The "In Situ" Advantage: We utilize TEAB and Perchloric Acid (Method B of ASTM D1652) rather than direct HBr/Acetic Acid titration. Direct HBr solutions are volatile and unstable, changing normality daily. The in situ generation guarantees a stoichiometric release of HBr only when the titrant is added, ensuring that the concentration of free HBr never reaches levels that would aggressively favor the thermodynamic addition to the allyl group over the kinetic addition to the epoxide [4].
References
-
ASTM International. (2019). ASTM D1652-11(2019): Standard Test Method for Epoxy Content of Epoxy Resins.[3] West Conshohocken, PA.
-
Magritek. (2025).[4] 1H NMR Spectrum of Allyl Glycidyl Ether. Spectrum of the Month.
-
Metrohm AG. (2008). Application Note M-086: Determination of Epoxide Values in Resins.
-
Jain, R., et al. (2018). Quantitative Analysis of Epoxide Content in Polymers.[2] ResearchGate.[5]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
